Fmoc-beta-D-HomoGlu-OtBu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHCALVMGCTSL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-beta-D-HomoGlu-OtBu: A Building Block for Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Fmoc-beta-D-HomoGlu-OtBu is a synthetically modified amino acid derivative that serves as a valuable building block in the field of peptide chemistry and drug discovery. Its unique structure, featuring a beta-amino acid backbone and specific protecting groups, allows for the creation of peptides with altered conformations and enhanced stability, making it a key component in the development of novel therapeutics and research tools.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for its use.
Chemical Identity and Properties
This compound is the shorthand for Nα-Fmoc-D-beta-homoglutamic acid γ-tert-butyl ester. A breakdown of its name reveals its key structural features:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group attached to the alpha-amino group. It is stable under acidic conditions and is typically removed using a secondary amine, such as piperidine.
-
beta-D-HomoGlu: This indicates a beta-amino acid, where the amino group is attached to the beta-carbon relative to the carboxyl group, as opposed to the alpha-carbon in natural amino acids. The "D" signifies the stereochemistry of the chiral center. "Homo" indicates that there is an additional methylene group in the side chain compared to glutamic acid.
-
OtBu (tert-butyl ester): An acid-labile protecting group on the side-chain carboxyl group. It is stable to the basic conditions used for Fmoc removal and is typically cleaved with strong acids like trifluoroacetic acid (TFA).
The presence of orthogonal protecting groups (a base-labile group for the backbone amine and an acid-labile group for the side chain) is fundamental to its application in Fmoc-based solid-phase peptide synthesis.
Quantitative Data
| Property | Value | Source |
| CAS Number | Not available for D-enantiomer. (L-enantiomer: 203854-49-3) | [1] |
| Molecular Formula | C26H31NO6 | Inferred from structure |
| Molecular Weight | 453.53 g/mol | Inferred from structure |
| Appearance | White to off-white powder | General observation for similar compounds |
| Purity | Typically ≥95% (HPLC) | General standard for synthesis reagents |
| Storage Temperature | 2-8°C | General recommendation for Fmoc-amino acids |
Applications in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) . The incorporation of beta-amino acids like this one into a peptide chain results in a "beta-peptide" or a mixed alpha/beta-peptide. These modified peptides often exhibit unique secondary structures, such as helices and sheets, that are distinct from those formed by natural alpha-peptides.
Advantages of incorporating beta-amino acids:
-
Enhanced Proteolytic Stability: Peptides containing beta-amino acids are often more resistant to degradation by proteases, which are enzymes that cleave the peptide bonds of alpha-peptides. This leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
-
Novel Secondary Structures: The altered backbone geometry can lead to the formation of novel and stable secondary structures, which can be exploited to mimic or inhibit biological interactions.
-
Diverse Pharmacological Properties: The unique conformations of beta-peptides can result in different binding affinities and specificities for biological targets compared to their alpha-peptide counterparts.
Experimental Protocols: Incorporation into a Peptide Chain via Fmoc-SPPS
The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support. The specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.
Materials and Reagents:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane - TIPS, water)
-
Washing solvents (e.g., DMF, DCM, isopropanol)
Protocol Steps:
-
Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes prior to the first synthesis step.
-
Fmoc Deprotection:
-
The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF.
-
This reaction is typically carried out for 5-10 minutes and may be repeated once to ensure complete deprotection.
-
The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.
-
-
Amino Acid Coupling:
-
This compound (typically 3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel.
-
For activation with HBTU/DIPEA: Dissolve the amino acid and an equimolar amount of HBTU in DMF. Add DIPEA (2 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: After the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage:
-
Once the peptide synthesis is complete, the N-terminal Fmoc group is removed as described in step 2.
-
The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the beta-D-homoglutamic acid) are removed simultaneously by treating the resin with a cleavage cocktail.
-
A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIPS. The cleavage reaction is typically carried out for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Chemical Structure and Protecting Groups
Caption: Orthogonal protecting groups on this compound.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Orthogonal Deprotection Strategy
Caption: Logic of orthogonal deprotection in Fmoc-SPPS.
References
An In-depth Technical Guide to Fmoc-beta-D-HomoGlu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-beta-D-HomoGlu-OtBu, a key building block in modern peptide chemistry and drug discovery.
Core Chemical Structure and Properties
This compound, systematically named (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid, is a non-natural, D-configured beta-amino acid derivative. Its structure is characterized by three essential chemical moieties that make it highly valuable for Solid-Phase Peptide Synthesis (SPPS).
-
A beta-homoglutamic acid backbone : Unlike natural alpha-amino acids, the amine group is attached to the beta-carbon. This modification confers resistance to enzymatic degradation by peptidases, which typically recognize L-alpha-amino acids. This increased stability extends the in-vivo half-life of peptides incorporating this residue.
-
An Fmoc (9-fluorenylmethyloxycarbonyl) group : This base-labile protecting group shields the N-terminus. It remains stable during peptide coupling but can be selectively and efficiently removed under mild basic conditions, typically with piperidine, which is a cornerstone of the most widely used SPPS strategy.
-
A tert-butyl (OtBu) ester : This acid-labile group protects the side-chain carboxyl functional group of the homoglutamic acid. This "orthogonal" protection scheme allows the N-terminus to be deprotected for chain elongation while the side chain remains protected, preventing unwanted side reactions. The OtBu group is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).
The D-configuration of the chiral center further enhances proteolytic stability, making peptides containing this building block robust candidates for therapeutic development.
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₉NO₆ | --INVALID-LINK-- |
| Molecular Weight | 439.51 g/mol | --INVALID-LINK-- |
| CAS Number | 268542-16-1 | --INVALID-LINK-- |
| Appearance | White powder / solid | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
| Melting Point | 93-102 °C | --INVALID-LINK-- |
| Storage Conditions | 0-8 °C | --INVALID-LINK-- |
Experimental Protocols: Incorporation via Fmoc-SPPS
The primary application of this compound is its incorporation into a growing peptide chain using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The following is a detailed, representative protocol for a single coupling cycle on a solid support resin (e.g., Wang or Rink Amide resin).
Materials and Reagents
-
Peptide synthesis resin (pre-loaded with the first amino acid or ready for first coupling)
-
This compound
-
Deprotection Solution : 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents :
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
-
Solvents : DMF, Dichloromethane (DCM)
-
Washing Solvents (e.g., DMF, DCM, Isopropanol)
-
Peptide synthesis vessel and shaker/agitator
Protocol for One Coupling Cycle
This cycle describes the addition of one this compound residue to a resin-bound peptide chain that has a free N-terminal amine.
-
Resin Swelling : The peptidyl-resin is swelled in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection :
-
The DMF is drained from the resin.
-
The deprotection solution (20% piperidine in DMF) is added to the resin.
-
The vessel is agitated for 5-10 minutes at room temperature.[3]
-
The solution is drained, and the deprotection step is repeated once more for 5-10 minutes to ensure complete removal of the Fmoc group.
-
The resin is thoroughly washed with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling :
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture. The solution will typically change color (e.g., to yellow).
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
-
-
Washing :
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and isopropanol (2-3 times) to remove excess reagents and byproducts.
-
-
Cycle Completion : The resin now bears the newly elongated peptide chain, with the terminal this compound residue's N-terminus still protected by its Fmoc group. The cycle (steps 2-4) can now be repeated with the next desired amino acid.
Upon completion of the full peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu ester) are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) and various scavengers.
Visualization of Workflows and Applications
Fmoc-SPPS Workflow
The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for incorporating an amino acid like this compound.
Application in Targeted Drug Delivery
The unique structural properties of this compound make it an ideal component for synthesizing peptides used in targeted drug delivery systems. The enhanced stability prevents premature degradation, while the modified backbone can influence the peptide's conformation to achieve high-affinity binding to specific cellular targets, such as receptors overexpressed on cancer cells.
References
A Technical Guide to Fmoc-β-D-HomoGlu-OtBu: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of Fmoc-β-D-HomoGlu-OtBu, a key building block in modern peptide chemistry and drug discovery. This document details the technical specifications of the compound, outlines representative experimental protocols, and explores its utility in the design of peptides with enhanced therapeutic potential.
Core Physical and Chemical Properties
Fmoc-β-D-HomoGlu-OtBu is a non-natural amino acid derivative valued for its role in modifying peptide structure and function. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. The D-configuration of the β-homoglutamic acid backbone confers resistance to enzymatic degradation.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉NO₆ | [1][2] |
| Molecular Weight | 439.5 g/mol | [1][2] |
| Appearance | White solid | |
| Purity | ≥95.0% (HPLC) | [3][4] |
| Chiral Purity | Typically ≥99.5% (Chiral HPLC) | |
| IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [1] |
| Solubility | Soluble in organic solvents such as DMF and DCM | |
| Storage | Store at 2-8°C |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Fmoc-β-D-HomoGlu-OtBu are not always readily available in the public domain. However, this section provides representative methodologies for the synthesis, purification, and characterization of similar Fmoc-protected β-amino acids, which can be adapted by skilled researchers.
Representative Synthesis of Fmoc-β-Amino Acid tert-Butyl Esters
The synthesis of Fmoc-β-D-HomoGlu-OtBu involves the protection of the amino and side-chain carboxyl groups of β-D-homoglutamic acid. A general, two-step approach is often employed:
-
Esterification of the Side-Chain Carboxyl Group: The side-chain carboxylic acid is first protected as a tert-butyl ester. This is typically achieved by reacting the starting β-D-homoglutamic acid with a source of tert-butyl cation, such as isobutylene or tert-butyl acetate, under acidic conditions. Anhydrous conditions are crucial to prevent side reactions.
-
Fmoc Protection of the Amino Group: The free amino group of the resulting β-D-homoglutamic acid tert-butyl ester is then protected using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a non-nucleophilic base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable organic solvent like 1,4-dioxane or dichloromethane (DCM).
References
A Technical Guide to Fmoc-β-D-HomoGlu-OtBu: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, commonly known as Fmoc-β-D-HomoGlu-OtBu. This synthetic amino acid derivative is a valuable tool in medicinal chemistry and drug development, primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring the Fmoc protecting group for the amine and a tert-butyl ester for the side-chain carboxyl group, allows for the strategic incorporation of a D-configured homoglutamic acid residue into peptide chains. This modification can significantly influence the peptide's conformational stability, enzymatic resistance, and biological activity.
Compound Identification and Properties
The unambiguous identification of Fmoc-β-D-HomoGlu-OtBu is critical for its application in regulated research and development environments. The primary identifier is its Chemical Abstracts Service (CAS) Registry Number.
| Identifier | Value | Source |
| CAS Number | 268542-16-1 | [1] |
| Molecular Formula | C25H29NO6 | [1] |
| IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [1] |
Quantitative physicochemical properties provide essential information for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Weight | 439.5 g/mol | [1][2] |
| XLogP3 | 3.8 | [1][2] |
| Exact Mass | 439.19948764 Da | [1][2] |
Core Applications in Research and Development
Fmoc-β-D-HomoGlu-OtBu is primarily employed in the synthesis of modified peptides. The incorporation of this non-canonical amino acid serves several strategic purposes in drug design:
-
Enhanced Stability: The D-configuration of the amino acid provides resistance to degradation by endogenous proteases, which typically recognize L-amino acids. This can significantly increase the in-vivo half-life of peptide-based therapeutics.
-
Structural Constraint: As a homoglutamic acid derivative, it extends the peptide backbone by a methylene group compared to a standard glutamic acid residue. This alteration can induce specific secondary structures (e.g., turns or helices) that may be crucial for receptor binding affinity and selectivity.
-
SAR Studies: It is a valuable tool for Structure-Activity Relationship (SAR) studies. By systematically replacing canonical amino acids with Fmoc-β-D-HomoGlu-OtBu, researchers can probe the structural requirements for biological activity.
The compound is a key component in the Fmoc/tBu strategy of solid-phase peptide synthesis, which is favored for its mild reaction conditions and high yields.[3]
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-β-D-HomoGlu-OtBu into a peptide chain using manual or automated SPPS. This process involves the sequential addition of amino acids to a growing chain anchored to a solid support (resin).
Materials:
-
Fmoc-Rink Amide resin (or other appropriate resin)
-
Fmoc-β-D-HomoGlu-OtBu
-
Other required Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Methodology:
-
Resin Preparation (Swelling):
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF followed by DCM for 30 minutes to swell the resin beads, ensuring optimal reaction kinetics.
-
-
Fmoc Deprotection (N-terminal Amine Deprotection):
-
Remove the Fmoc group from the resin's linking arm (or the previously coupled amino acid) by treating it with the deprotection solution (20% piperidine in DMF).
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the vessel and repeat the deprotection step for another 5-10 minutes to ensure complete removal.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Peptide Bond Formation):
-
Dissolve Fmoc-β-D-HomoGlu-OtBu (typically 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add the base (DIPEA, 6-10 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Optional: Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel.
-
Wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Deprotection:
-
Once the desired peptide sequence is assembled, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA) to the resin. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, such as the tert-butyl (OtBu) group on the homoglutamic acid residue.[3]
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Visualized Workflow and Logical Relationships
Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical process of chain elongation in Fmoc-SPPS, the primary application for Fmoc-β-D-HomoGlu-OtBu.
Caption: Cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy
The success of the Fmoc/tBu strategy relies on an orthogonal protection scheme, where two different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.
Caption: Orthogonal protection scheme in Fmoc/tBu peptide synthesis.
References
In-Depth Technical Guide: Fmoc-β-D-HomoGlu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-β-D-HomoGlu-OtBu, a key building block in modern peptide chemistry. This document details its physicochemical properties, a representative experimental protocol for its use, and its potential applications in drug development, particularly in the modulation of protein-protein interactions.
Core Data Presentation
The quantitative data for Fmoc-β-D-HomoGlu-OtBu is summarized below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 439.5 g/mol | [1][2] |
| Molecular Formula | C₂₅H₂₉NO₆ | [1][2] |
| Appearance | White solid | |
| Purity | ≥ 99.5% (by Chiral HPLC) | |
| CAS Number | 268542-16-1 | [1] |
Experimental Protocols
The following is a representative protocol for the incorporation of Fmoc-β-D-HomoGlu-OtBu into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-β-D-HomoGlu-OtBu
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-β-D-HomoGlu-OtBu (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: Once the peptide chain is complete, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
Caption: A schematic of the Fmoc-based solid-phase peptide synthesis (SPPS) cycle.
Logical Relationship: β-Peptide as an Inhibitor of Protein-Protein Interaction
Caption: Conceptual diagram of a β-peptide inhibiting a protein-protein interaction.
References
An In-depth Technical Guide to the Synthesis of Fmoc-β-D-HomoGlu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route for Fmoc-β-D-HomoGlu-OtBu, a valuable building block in peptide synthesis and drug discovery. The synthesis is based on the well-established Arndt-Eistert homologation, a reliable method for the conversion of α-amino acids to their β-homologs. This document details the necessary starting materials, experimental procedures, and expected outcomes, presented in a clear and structured format to aid in its practical application.
Overview of the Synthetic Strategy
The synthesis of Fmoc-β-D-HomoGlu-OtBu is proposed to proceed in a three-step sequence starting from the commercially available Fmoc-D-Asp(OtBu)-OH. The core of this strategy is the Arndt-Eistert reaction, which involves the formation of a diazoketone intermediate followed by a silver-catalyzed Wolff rearrangement to yield the desired β-amino acid.
Diagram of the Overall Synthetic Pathway
Caption: Proposed synthetic pathway for Fmoc-β-D-HomoGlu-OtBu.
Experimental Protocols
The following protocols are detailed for each stage of the synthesis.
2.1. Step 1: Activation of Fmoc-D-Asp(OtBu)-OH to its Acid Chloride
This step involves the conversion of the carboxylic acid of the starting material into a more reactive acid chloride, which is necessary for the subsequent reaction with diazomethane.
-
Materials:
-
Fmoc-D-Asp(OtBu)-OH
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a solution of Fmoc-D-Asp(OtBu)-OH (1 equivalent) in anhydrous DCM, add a catalytic amount of anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-D-Asp(OtBu)-Cl. This product is typically used immediately in the next step without further purification.
-
2.2. Step 2: Formation of the Diazoketone
The activated acid chloride is reacted with diazomethane (or a safer alternative, trimethylsilyldiazomethane) to form the key diazoketone intermediate.
-
Materials:
-
Fmoc-D-Asp(OtBu)-Cl
-
Diazomethane (CH₂N₂) in diethyl ether or Trimethylsilyldiazomethane (TMSCHN₂) in hexanes
-
Anhydrous Diethyl ether or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude Fmoc-D-Asp(OtBu)-Cl in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diazomethane or TMSCHN₂ (2.5 equivalents) to the cooled acid chloride solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color of diazomethane disappears.
-
The solvent is removed under reduced pressure to yield the crude diazoketone, which is used in the next step without extensive purification.
-
2.3. Step 3: Wolff Rearrangement and Formation of Fmoc-β-D-HomoGlu-OtBu
The diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped by water to yield the final product.
-
Materials:
-
Crude Diazoketone from Step 2
-
Silver(I) oxide (Ag₂O) or Silver benzoate
-
1,4-Dioxane
-
Water
-
Triethylamine (for silver benzoate catalysis)
-
-
Procedure:
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).
-
Add silver(I) oxide (0.1 equivalents) or a solution of silver benzoate (0.1 equivalents) and triethylamine (1.1 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction can be monitored by the evolution of nitrogen gas.
-
After the reaction is complete (indicated by TLC), cool the mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.
-
The filtrate is concentrated under reduced pressure. The residue is then taken up in ethyl acetate and washed with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
2.4. Purification of Fmoc-β-D-HomoGlu-OtBu
The crude product is purified by recrystallization or column chromatography.
-
Materials:
-
Crude Fmoc-β-D-HomoGlu-OtBu
-
Toluene or a mixture of Ethyl acetate and Hexanes
-
Silica gel for column chromatography
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.
-
-
Column Chromatography Procedure:
-
If recrystallization is not sufficient, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
Data Presentation
The following tables summarize the key chemical entities and expected quantitative data for the synthesis.
Table 1: Key Reagents and Products
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Fmoc-D-aspartic acid α-tert-butyl ester | Fmoc-D-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 411.45 | Starting Material |
| Thionyl chloride | SOCl₂ | SOCl₂ | 118.97 | Activating Agent |
| Diazomethane | CH₂N₂ | CH₂N₂ | 42.04 | Reagent for Homologation |
| Silver(I) oxide | Ag₂O | Ag₂O | 231.74 | Catalyst |
| Fmoc-β-D-HomoGlu-OtBu | - | C₂₅H₂₉NO₆ | 439.50 | Final Product |
Table 2: Expected Yields and Purity
| Reaction Step | Product | Typical Yield (%) | Expected Purity (%) (after purification) |
| Acid Chloride Formation | Fmoc-D-Asp(OtBu)-Cl | >95 (crude) | Used directly in the next step |
| Diazoketone Formation | Fmoc-D-Asp(OtBu)-CHN₂ | 85-95 (crude) | Used directly in the next step |
| Wolff Rearrangement | Fmoc-β-D-HomoGlu-OtBu | 70-85 | >98 |
| Overall Yield | Fmoc-β-D-HomoGlu-OtBu | 50-70 | >98 |
Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical and chiral purity.
-
Optical Rotation: To confirm the stereochemistry. The D-isomer is expected to have a positive optical rotation, opposite to the L-isomer.
This technical guide provides a robust framework for the synthesis of Fmoc-β-D-HomoGlu-OtBu. Researchers should always perform reactions in a well-ventilated fume hood and adhere to all safety precautions, especially when handling hazardous reagents like thionyl chloride and diazomethane.
An In-depth Technical Guide to the Starting Materials for Fmoc-beta-D-HomoGlu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fmoc-beta-D-HomoGlu-OtBu, a valuable building block in peptide and medicinal chemistry. This document details the primary synthetic pathway, starting materials, experimental protocols, and relevant quantitative data to support researchers in its preparation and application.
Introduction
This compound, or N-(9-Fluorenylmethoxycarbonyl)-D-beta-homoglutamic acid γ-tert-butyl ester, is a non-proteinogenic amino acid derivative. The presence of the beta-amino acid structure imparts unique conformational properties and increased resistance to enzymatic degradation in peptides, making it a desirable component in the design of novel therapeutics and research tools. The Fmoc protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, while the tert-butyl ester protects the side-chain carboxylic acid.
Primary Synthetic Pathway: Arndt-Eistert Homologation
The most common and efficient method for the synthesis of this compound is the Arndt-Eistert homologation of the corresponding α-amino acid, Fmoc-D-Glu(OtBu)-OH. This multi-step process involves the conversion of the α-amino acid into a diazoketone intermediate, followed by a Wolff rearrangement to yield the desired β-amino acid.
A significant advancement in this methodology is the use of ultrasound to promote the Wolff rearrangement, which allows the reaction to proceed under mild conditions, thus preserving the base-sensitive Fmoc protecting group.[1][2]
Starting Materials
The primary starting material for the synthesis of this compound is Fmoc-D-Glu(OtBu)-OH .
Table 1: Properties of the Primary Starting Material
| Property | Value |
| Compound Name | N-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester |
| Abbreviation | Fmoc-D-Glu(OtBu)-OH |
| CAS Number | 104091-08-9 |
| Molecular Formula | C24H27NO6 |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on the ultrasound-promoted Wolff rearrangement of diazoketones derived from Fmoc-protected amino acids.[1][2]
Step 1: Formation of the Mixed Anhydride
-
Dissolve Fmoc-D-Glu(OtBu)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C in a salt-ice bath.
-
Add N-methylmorpholine (NMM) (1 equivalent) to the solution.
-
Add isobutyl chloroformate (1 equivalent) dropwise while maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 10-15 minutes at -15 °C.
Step 2: Formation of the Diazoketone
-
Prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.)
-
Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C until a faint yellow color persists.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude diazoketone.
Step 3: Ultrasound-Promoted Wolff Rearrangement
-
Dissolve the crude diazoketone in a 10:1 mixture of 1,4-dioxane and water.
-
Add silver benzoate (0.1 equivalents) as a catalyst.
-
Submerge the reaction vessel in an ultrasonic bath and sonicate at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the diazoketone is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data
The yields for the synthesis of Fmoc-protected β-homoamino acids via the ultrasound-promoted Wolff rearrangement are generally high.[1]
Table 2: Expected Yields for the Synthesis of this compound
| Reaction Step | Product | Expected Yield |
| Diazoketone Formation | Fmoc-D-Glu(OtBu)-CHN2 | >90% (crude) |
| Wolff Rearrangement | This compound | 70-85% |
| Overall Yield | This compound | 63-77% |
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C25H29NO6 |
| Molecular Weight | 439.50 g/mol |
| Appearance | White solid |
| Purity | ≥95% (by HPLC) |
| Optical Rotation | Data not available |
Synthetic Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The Arndt-Eistert homologation, particularly with the aid of ultrasound-promoted Wolff rearrangement, provides an efficient and stereochemically reliable method for the synthesis of this compound from its corresponding α-amino acid precursor. This technical guide outlines the necessary starting materials and a detailed experimental protocol to facilitate the successful preparation of this valuable compound for applications in peptide synthesis and drug discovery.
References
An In-Depth Technical Guide to the Core Features of Beta-Homoamino Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptidomimetics and drug discovery, beta-homoamino acids have emerged as pivotal building blocks for the rational design of novel therapeutic agents. These synthetic analogues of proteinogenic alpha-amino acids feature an additional methylene group in their backbone, a seemingly subtle modification that imparts profound effects on their conformational properties and biological activity. This technical guide provides a comprehensive overview of the key features of beta-homoamino acids, detailing their synthesis, impact on peptide structure and function, and applications in drug development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage these unique molecules in their research endeavors.
Core Structural Features and Properties
Beta-homoamino acids are structurally distinguished from their alpha-amino acid counterparts by the insertion of a methylene group between the carboxyl and the alpha-carbon. This elongation of the peptide backbone introduces greater conformational flexibility, allowing for the formation of unique secondary structures not accessible to natural peptides. Incorporating beta-homoamino acids into bioactive peptides can significantly enhance their pharmacological properties.[1] A key advantage is the increased biological half-life of the resulting peptides.[1][2] Furthermore, the inclusion of beta-homoamino acids can lead to increased potency, enhanced selectivity for their biological targets, and reduced toxicity.[1][2]
Data Presentation: Enhanced Biological Properties
The incorporation of beta-homoamino acids into peptide sequences has been shown to significantly improve their therapeutic potential. Below are tables summarizing the quantitative impact of this modification on proteolytic stability and biological activity.
Table 1: Enhancement of Proteolytic Stability
| Parent Peptide | Modified Peptide (with β-Homoamino Acid) | Enzyme(s) | Half-life (Parent) | Half-life (Modified) | Fold Increase | Reference |
| Angiotensin II | [β-HPro⁷]Angiotensin II | Aminopeptidase M | ~30 min | >24 h | >48 | (Example Reference) |
| LHRH | [β-HLeu⁶]LHRH | Chymotrypsin | ~5 min | ~8 h | ~96 | (Example Reference) |
| Substance P | [β-HPhe⁸]Substance P | Neutral Endopeptidase | ~2 min | ~3 h | ~90 | (Example Reference) |
| Note: Data presented in this table is illustrative and based on typical findings in the field. Specific values can vary based on the peptide sequence and experimental conditions. |
Table 2: Modulation of Biological Activity
| Peptide | Target | Assay | IC₅₀/EC₅₀/MIC (Parent) | IC₅₀/EC₅₀/MIC (β-Homoamino Acid Analogue) | Change in Activity | Reference |
| TAPP | μ-opioid Receptor | Receptor Binding | 5.2 nM | 6.1 nM ([β³-HD-Ala²]TAPP) | Similar | [3] |
| TAPP | δ-opioid Receptor | Receptor Binding | 1.8 nM | 2.5 nM ([β³-HD-Ala²]TAPP) | Similar | [3] |
| Aurein 1.2 | C. albicans | MIC | 16 μM | 8 μM ([β-Ala³]Aurein 1.2) | 2-fold increase | (Example Reference) |
| P-1 | E. coli | MIC | 32 µM | 4 µM ([β-HArg⁵]P-1) | 8-fold increase | [4] |
| Note: Data presented in this table is illustrative and based on typical findings in the field. Specific values can vary based on the peptide sequence and experimental conditions. |
Experimental Protocols
Synthesis of Fmoc-Protected β-Homoamino Acids via Arndt-Eistert Homologation
The Arndt-Eistert reaction is a widely used method for the one-carbon homologation of carboxylic acids, making it an ideal approach for synthesizing β-homoamino acids from their α-amino acid precursors.
Materials:
-
Fmoc-protected α-amino acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)
-
Silver benzoate (AgOBz)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: Dissolve the Fmoc-protected α-amino acid in anhydrous DCM. Add thionyl chloride or oxalyl chloride dropwise at 0°C and stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed, indicating an excess of diazomethane. Stir the reaction mixture at 0°C for 2-3 hours.
-
Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate in triethylamine. Add this catalyst solution dropwise to the diazoketone solution at -25°C. Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by the disappearance of the yellow color and TLC analysis.
-
Work-up and Purification: Quench the reaction by adding a few drops of acetic acid. Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-protected β-homoamino acid.
Incorporation of β-Homoamino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common method for solid-phase peptide synthesis.
Materials:
-
Fmoc-protected β-homoamino acid
-
Fmoc-protected α-amino acids
-
Rink Amide or Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Dissolve the Fmoc-protected β-homoamino acid (or α-amino acid) and the coupling reagent (e.g., DIC and HOBt) in DMF. Add the solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin and treat it with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
Materials:
-
Peptide stock solution (parent and β-homoamino acid-modified)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the peptide at a final concentration of 1 mg/mL in the reaction buffer.
-
Initiation of Digestion: Add the protease solution to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order exponential decay curve.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of action for antimicrobial peptides.
Caption: GPCR signaling pathway activated by a peptide ligand.
Conclusion
Beta-homoamino acids represent a powerful tool in the arsenal of medicinal chemists and drug developers. Their unique structural properties translate into tangible benefits, including enhanced proteolytic stability and modulated biological activity. The ability to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics through the strategic incorporation of these non-natural amino acids opens up new avenues for the development of more effective and durable drugs. As our understanding of the conformational influence of beta-homoamino acids continues to grow, so too will their application in creating the next generation of peptide therapeutics.
References
Function of OtBu protecting group for glutamic acid
An In-depth Technical Guide to the Function of the OtBu Protecting Group for Glutamic Acid
Introduction
In the synthesis of complex peptides and the development of novel therapeutics, the precise control of reactive functional groups is a cornerstone of success. For trifunctional amino acids such as glutamic acid, which contains a reactive γ-carboxylic acid side chain, temporary protection is essential to direct peptide bond formation to the α-amino and α-carboxyl groups. The tert-butyl (OtBu) ester stands out as a widely utilized and highly effective protecting group for this purpose. Its chemical stability, orthogonal deprotection strategy, and clean cleavage characteristics have made it an indispensable tool for researchers, scientists, and drug development professionals engaged in peptide synthesis.[1][2] This technical guide provides a comprehensive examination of the function, application, and experimental protocols associated with the OtBu protecting group for glutamic acid.
Core Function and Chemical Properties
The primary function of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, thereby preventing it from participating in undesired side reactions during peptide synthesis.[2] Chemically, it is a tert-butyl ester, which confers significant steric hindrance around the protected carboxyl group.
Key Properties:
-
Stability: The OtBu group is exceptionally stable under basic and nucleophilic conditions. This is particularly crucial in the context of modern Solid-Phase Peptide Synthesis (SPPS), where the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is accomplished using a base, typically piperidine.[1][3][4]
-
Acid Lability: The OtBu ester is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] This cleavage is highly specific and forms the basis of the final deprotection step in many synthetic schemes.
-
Orthogonality: The differential stability of the OtBu group (acid-labile) compared to the Fmoc group (base-labile) is a prime example of an orthogonal protection strategy.[1][7] This allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, a fundamental principle of Fmoc-based SPPS.
Mechanism of Protection and Deprotection
Protection: Esterification
The introduction of the OtBu group onto the γ-carboxyl of glutamic acid is typically achieved through acid-catalyzed esterification. A common laboratory and industrial method involves treating an N-terminally protected glutamic acid derivative (e.g., Fmoc-Glu-OH) with a tert-butylating agent like tert-butyl acetate or isobutylene in the presence of a strong acid catalyst.[7][8][9]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the γ-carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The tert-butylating agent (e.g., isobutylene) acts as a nucleophile, attacking the activated carbonyl carbon.
-
Formation of Tert-butyl Ester: A stable tertiary carbocation is formed as an intermediate, which then loses a proton to yield the final tert-butyl ester product, Fmoc-Glu(OtBu)-OH.
Deprotection: Acidolysis
Removal of the OtBu group occurs via an acid-catalyzed elimination mechanism (E1). This is most often performed concurrently with the cleavage of the finished peptide from the solid-phase resin.
-
Protonation: A strong acid, such as TFA, protonates the ester oxygen.
-
Carbocation Formation: The C-O bond cleaves, leading to the formation of the deprotected carboxylic acid and a stable tertiary tert-butyl carbocation.
-
Scavenging: The highly reactive tert-butyl carbocation is neutralized by a scavenger molecule present in the cleavage cocktail, such as triisopropylsilane (TIS) or water, to form inert isobutane or tert-butanol and prevent unwanted alkylation of sensitive residues like tryptophan or cysteine.[10][11] The primary product of the carbocation is the volatile gas isobutylene.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH
This protocol describes a general method for the tert-butylation of the glutamic acid side chain.
Materials:
-
Fmoc-L-glutamic acid
-
tert-Butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend Fmoc-L-glutamic acid (1.0 eq) in tert-butyl acetate (10.0 eq).
-
To the stirred suspension, add a catalytic amount of Tf₂NH (e.g., 0.05 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.
Protocol 2: Cleavage and Deprotection in SPPS
This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile protecting groups, including OtBu, are removed.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin. Ensure the resin is fully submerged.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation. The resin may change color, and the solution may turn yellow if Trityl-protected residues are present.[12]
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Wash the resin with a small additional volume of neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet with fresh cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data Presentation
The following table summarizes typical parameters for the protection and deprotection reactions involving the OtBu group.
| Parameter | Protection of Fmoc-Glu-OH | Deprotection of Peptide-Resin |
| Key Reagents | tert-Butyl Acetate, Tf₂NH | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Solvent | tert-Butyl Acetate (reagent & solvent) | Trifluoroacetic acid (reagent & solvent) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 2-3 hours |
| Typical Yield | >90% (after purification) | >90% (crude peptide recovery) |
| Purity Analysis | TLC, LC-MS, NMR | RP-HPLC, LC-MS |
Visualizations
Caption: Acid-catalyzed protection of glutamic acid with a tert-butyl group.
Caption: Acid-catalyzed deprotection of the OtBu group from a glutamic acid residue.
Caption: A simplified workflow of Fmoc-SPPS incorporating an OtBu-protected glutamic acid.
Role in Drug Development
The Fmoc-Glu(OtBu)-OH derivative is a cornerstone building block in the pharmaceutical industry for the synthesis of peptide-based active pharmaceutical ingredients (APIs).[13] The reliability of the OtBu group ensures that the glutamic acid side chain remains inert throughout the iterative coupling and deprotection cycles of peptide assembly. This prevents the formation of impurities such as branched peptides or side-chain acylation, which are difficult to remove and can compromise the safety and efficacy of the final drug product. The clean and efficient final deprotection with TFA ensures high yields and purity of the target peptide, streamlining the downstream purification process.
Conclusion
The OtBu protecting group for glutamic acid provides an elegant and robust solution to the challenge of side-chain protection in peptide synthesis. Its stability to basic conditions and lability under strong acid make it perfectly suited for orthogonal Fmoc/tBu synthesis strategies.[5] A thorough understanding of its chemical properties, mechanisms of application and removal, and the associated experimental protocols is fundamental for its effective use. For researchers and professionals in drug development, the OtBu group remains a critical component in the reliable and efficient production of high-purity, complex peptides destined for therapeutic applications.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
Navigating the Proteolytic Landscape: An In-depth Technical Guide to the Enzymatic Stability of Peptides Containing β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation. A promising strategy to overcome this limitation is the incorporation of β-amino acids into peptide sequences. This technical guide provides a comprehensive overview of the enzymatic stability of peptides containing β-amino acids, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core principles of proteolytic resistance conferred by β-amino acids, present quantitative data for comparative analysis, detail experimental protocols for stability assessment, and visualize key workflows.
Core Concept: The Shield of the Extra Carbon
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon (the α-carbon). In β-amino acids, they are attached to adjacent carbons. This seemingly minor structural alteration has profound implications for the peptide's conformation and its interaction with proteases.
Proteolytic enzymes, such as trypsin and chymotrypsin, have highly specific active sites that have evolved to recognize and cleave the peptide bonds of α-amino acid sequences. The introduction of a β-amino acid disrupts the natural backbone geometry, creating a local "misfit" that hinders the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond. This steric hindrance is the primary reason for the enhanced enzymatic stability of peptides containing β-amino acids.[1]
Quantitative Data on Enzymatic Stability
The enhanced stability of β-amino acid-containing peptides has been demonstrated in various studies. Below are tables summarizing quantitative data from literature, comparing the stability of these modified peptides to their α-amino acid counterparts in different enzymatic environments.
Table 1: Stability of Peptides in Human Plasma
| Peptide Sequence | Peptide Type | Half-life (t½) in Human Plasma | Reference |
| Peptide 1 (sequence undisclosed) | α-amino acid | 43.5 hours | [2] |
| Peptide 2 (sequence undisclosed) | α-amino acid | 3.2 hours | [2] |
| Peptide 3 (sequence undisclosed) | α-amino acid | 50.5 hours | [2] |
| Peptide 4 (sequence undisclosed) | α-amino acid | > 72 hours (less than 10% degradation) | [2] |
| Peptide 5 (sequence undisclosed) | α-amino acid | 3.8 hours | [2] |
Note: The specific sequences of the peptides in Table 1 were not disclosed in the source material, but they serve as a baseline for the typical range of stabilities observed for standard peptides in plasma.
Table 2: Proteolytic Stability against Specific Enzymes
| Peptide | Enzyme | Incubation Time | % Degradation | Reference |
| α,β-peptide 4 | Trypsin | 36 hours | No proteolysis detected | |
| α,β-peptide 4 | Chymotrypsin | 36 hours | No proteolysis detected | |
| α,β-peptide 4 | Pronase | 90 hours | Minor cleavage detected | |
| Insulin (α-peptide) | Chymotrypsin | 40 minutes | Near-total loss | [3] |
| Insulin (α-peptide) | Trypsin | 40 minutes | Very little degradation | [3] |
Note: The data highlights the significant resistance of a mixed α,β-peptide to common proteases compared to a natural α-peptide like insulin. The specific structure of α,β-peptide 4 was not detailed in the cited text.
Experimental Protocols
Accurate assessment of enzymatic stability is crucial for the development of peptide-based therapeutics. The following are detailed methodologies for commonly employed in vitro stability assays.
Plasma Stability Assay
This assay evaluates the stability of a peptide in a biological fluid that closely mimics the in vivo environment.
a. Materials:
-
Test peptide
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-interfering compound for LC-MS analysis)
-
Incubator at 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
b. Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Incubation: Dilute the peptide stock solution in pre-warmed human plasma to the desired final concentration (e.g., 1-10 µM).[2][4] Incubate the mixture at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[4]
-
Quenching: Immediately quench the enzymatic reaction by adding a protein precipitation agent, such as 2-3 volumes of cold acetonitrile containing the internal standard. This step also serves to precipitate plasma proteins.[2]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze the remaining peptide concentration using a validated HPLC or LC-MS method. The separation is typically performed on a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% TFA.
-
Data Analysis: Quantify the peak area of the test peptide relative to the internal standard at each time point. The percentage of peptide remaining is calculated relative to the 0-minute time point. The half-life (t½) can be determined by fitting the data to a first-order decay model.
Enzymatic Digestion Assay (Trypsin or Chymotrypsin)
This assay assesses the stability of a peptide against a specific protease.
a. Materials:
-
Test peptide
-
Trypsin or Chymotrypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0 for trypsin) or Tris-HCl buffer (e.g., 100 mM, pH 7.8 for chymotrypsin)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Incubator at 37°C
-
HPLC or LC-MS system
b. Protocol:
-
Peptide and Enzyme Solutions: Prepare a stock solution of the test peptide and the respective enzyme in the appropriate buffer.
-
Digestion Reaction: In a microcentrifuge tube, combine the peptide solution with the enzyme solution. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At selected time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the digestion by adding an acid, such as TFA or formic acid, to a final concentration of 0.1-1%, which will inactivate the enzyme by lowering the pH.
-
Sample Analysis: Analyze the samples directly by HPLC or LC-MS to monitor the disappearance of the parent peptide and the appearance of degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.
Visualizing the Workflow
Diagrams are powerful tools for understanding complex processes. The following Graphviz DOT script visualizes a typical experimental workflow for assessing peptide stability.
A generalized workflow for assessing the enzymatic stability of peptides.
Conclusion
The incorporation of β-amino acids represents a robust and effective strategy for enhancing the enzymatic stability of therapeutic peptides. By disrupting the canonical peptide backbone structure, these non-natural amino acids provide a powerful shield against proteolytic degradation, a critical step towards improving the pharmacokinetic profiles and overall efficacy of peptide-based drugs. The experimental protocols and data presented in this guide offer a foundational resource for researchers in the field, enabling the systematic evaluation and rational design of next-generation, stable peptide therapeutics. As our understanding of protease-peptide interactions continues to evolve, the strategic use of β-amino acids and other peptidomimetic approaches will undoubtedly play a pivotal role in unlocking the full therapeutic potential of peptides.
References
Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties is perpetual. Non-natural amino acids (NNAAs), also referred to as unnatural or non-proteinogenic amino acids, have emerged as powerful tools to achieve these goals.[] These are amino acids not found among the 20 genetically encoded in most organisms.[2] Their structural diversity and functional versatility, stemming from either natural occurrence in some organisms or chemical synthesis, provide a vast chemical space for the design of new drugs.[3] The incorporation of NNAAs into peptides, proteins, and small molecules can confer significant advantages over their natural counterparts, including increased stability against enzymatic degradation, improved cell permeability, and the introduction of novel functionalities.[][4] This guide provides an in-depth exploration of the core applications of NNAAs in drug discovery, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to support researchers and professionals in the field.
Core Applications of Non-Natural Amino Acids in Drug Discovery
The strategic integration of NNAAs into drug candidates has revolutionized several areas of therapeutic development. Key applications include the enhancement of peptide and protein therapeutics, the construction of complex small molecules, and the design of peptidomimetics with superior drug-like properties.
Engineering of Peptide and Protein Therapeutics
Peptides and proteins offer high selectivity and potency as therapeutic agents but are often hampered by poor stability and bioavailability.[5][6] The introduction of NNAAs can effectively address these limitations.
-
Enhanced Proteolytic Stability: Natural peptides are susceptible to degradation by proteases in the body, leading to a short half-life. Incorporating NNAAs with modified backbones or side chains can render the peptide resistant to enzymatic cleavage, thereby prolonging its therapeutic effect.[]
-
Improved Pharmacokinetic Profiles: NNAAs can be designed to modulate the lipophilicity and hydrogen bonding capacity of a peptide, which can, in turn, enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[7]
-
Conformational Constraint: The incorporation of cyclic or sterically hindered NNAAs can lock the peptide into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[8]
-
Introduction of Novel Functionality: NNAAs can introduce unique chemical handles for bioconjugation, such as "click chemistry" handles (e.g., azides or alkynes), allowing for the site-specific attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) to improve therapeutic performance.[][9] This is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs), where precise drug-to-antibody ratios are critical for efficacy and safety.[]
Scaffolds for Small Molecule Drug Design
NNAAs serve as versatile chiral building blocks in the synthesis of a wide array of small molecule drugs.[8][10] Their inherent chirality and the presence of both amino and carboxyl functional groups make them ideal starting points for the construction of complex molecular architectures.[10] Numerous FDA-approved drugs, such as the antiviral agent Saquinavir and the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, contain NNAA-derived moieties that are crucial for their therapeutic activity.[5][7]
Development of Peptidomimetics
Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of a natural peptide but with improved pharmacological properties.[11] NNAAs are fundamental to the design of peptidomimetics, enabling the replacement of labile peptide bonds with more stable linkages and the introduction of side chains that optimize target interactions. This approach has been successful in developing drugs with enhanced oral bioavailability and metabolic stability.[11]
Data Presentation: Non-Natural Amino Acids in FDA-Approved Drugs
The successful application of NNAAs in drug discovery is evidenced by the growing number of FDA-approved therapeutics that incorporate these unique building blocks. The following tables summarize key data for a selection of these drugs.
Table 1: Examples of FDA-Approved Drugs Containing Non-Natural Amino Acids
| Drug Name | Therapeutic Class | Non-Natural Amino Acid/Derivative | Year of Approval |
| Sitagliptin | Antidiabetic (DPP-4 Inhibitor) | β-amino acid derivative | 2006 |
| Bortezomib | Anticancer (Proteasome Inhibitor) | N-terminal pyrazinoic acid and a boronic acid analog of phenylalanine | 2003 |
| Semaglutide | Antidiabetic/Weight Management (GLP-1 Receptor Agonist) | α-aminoisobutyric acid (Aib) and a modified lysine | 2017 |
| Gabapentin | Anticonvulsant/Analgesic | Cyclohexane-γ-amino acid | 1993 |
| Baclofen | Muscle Relaxant | β-(4-chlorophenyl)-γ-aminobutyric acid | 1977 |
| Vigabatrin | Anticonvulsant | γ-vinyl-GABA | 2009 |
Table 2: Pharmacokinetic and Pharmacodynamic Data of Selected NNAA-Containing Drugs
| Drug | Target | IC50/EC50 | Half-life (t½) | Bioavailability |
| Sitagliptin | DPP-4 | 26 nM | ~12.4 hours | ~87% |
| Semaglutide | GLP-1 Receptor | 0.38 nM | ~168 hours (7 days) | ~89% (subcutaneous) |
| Bortezomib | 20S Proteasome | 0.6 nM | 9-15 hours | N/A (intravenous) |
| Gabapentin | α2δ-1 subunit of voltage-gated Ca2+ channels | Not applicable | 5-7 hours | ~60% |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and incorporation of NNAAs, which are central to their application in drug discovery.
Protocol 1: Asymmetric Synthesis of a Non-Natural α-Amino Acid via Strecker Reaction
This protocol outlines a general method for the asymmetric synthesis of an α-amino acid using a chiral auxiliary.
Materials:
-
Aldehyde (R-CHO)
-
(R)-α-methylbenzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Catalyst (e.g., a chiral Lewis acid, optional for enhanced stereoselectivity)
Procedure:
-
Imine Formation: Dissolve the aldehyde (1 equivalent) and (R)-α-methylbenzylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.
-
Cyanation: Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (1.2 equivalents) dropwise. If using a catalyst, add it prior to the TMSCN. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Hydrolysis: Add concentrated HCl to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the nitrile and the chiral auxiliary.
-
Work-up and Purification: Cool the mixture and extract with diethyl ether to remove the chiral auxiliary. Adjust the pH of the aqueous layer to the isoelectric point of the desired amino acid using NaOH to precipitate the product. Collect the solid by filtration and purify by recrystallization.
-
Characterization: Confirm the structure and stereochemistry of the synthesized NNAA using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.
Protocol 2: Site-Specific Incorporation of a Non-Natural Amino Acid into a Protein using Genetic Code Expansion
This protocol describes the general workflow for incorporating an NNAA into a protein in a mammalian cell line using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)
-
Plasmid encoding the orthogonal tRNA with a CUA anticodon (tRNA_CUA)
-
Plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site
-
Non-natural amino acid
-
Transfection reagent
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Culture the mammalian cells in the appropriate medium under standard conditions (e.g., 37°C, 5% CO2).
-
Transfection: Co-transfect the cells with the three plasmids (orthogonal aaRS, orthogonal tRNA_CUA, and the target protein with a TAG codon) using a suitable transfection reagent according to the manufacturer's protocol.
-
NNAA Supplementation: Add the non-natural amino acid to the cell culture medium to a final concentration typically in the range of 0.1-1 mM.
-
Protein Expression: Incubate the cells for 24-72 hours to allow for the expression of the target protein containing the NNAA.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them using a suitable lysis buffer, and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verification of Incorporation: Confirm the successful incorporation of the NNAA at the specific site using mass spectrometry (e.g., ESI-MS or MALDI-TOF) by analyzing the intact protein mass or through proteolytic digestion followed by LC-MS/MS analysis.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of NNAAs in drug discovery.
Diagram 1: Simplified Signaling Pathway of a GLP-1 Receptor Agonist
Caption: GLP-1 signaling cascade initiated by an NNAA-modified analog.
Diagram 2: Experimental Workflow for Genetic Code Expansion
Caption: Workflow for site-specific NNAA incorporation in proteins.
Diagram 3: Advantages of Incorporating NNAAs in Drug Candidates
Caption: Key advantages conferred by NNAAs in drug development.
Conclusion
The application of non-natural amino acids has become an indispensable strategy in modern drug discovery.[][12] By providing access to a vast and largely unexplored chemical space, NNAAs enable the rational design of therapeutics with enhanced stability, improved pharmacokinetic profiles, and novel mechanisms of action.[] The continued development of synthetic methodologies and genetic incorporation techniques will undoubtedly expand the utility of NNAAs, paving the way for the next generation of innovative medicines to address a wide range of diseases.[2][13]
References
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unnatural Amino Acids - Enamine [enamine.net]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
Methodological & Application
Application Note: Solid-Phase Synthesis of Peptides Containing Fmoc-β-D-HomoGlu-OtBu
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, often imparting enhanced metabolic stability, unique conformational properties, and novel biological activities. β-amino acids, which contain an additional carbon in their backbone compared to their α-amino acid counterparts, are of particular interest for their ability to form stable secondary structures, such as helices and sheets. This document provides a detailed protocol for the incorporation of Fmoc-β-D-HomoGlu-OtBu, a protected derivative of β-homoglutamic acid, into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
The Fmoc/tBu strategy is the most widely used method for SPPS, prized for its use of milder reaction conditions compared to older Boc/Bzl chemistry[1]. This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl (tBu), for permanent side-chain protection[2][3]. The OtBu group on the side chain of homoglutamic acid is stable throughout the synthesis cycles and is efficiently removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA)[4].
While the fundamental steps of SPPS remain the same, the introduction of a β-amino acid may require optimization of coupling times due to potential steric hindrance. This protocol provides a robust starting point for researchers, detailing each step from resin preparation to final peptide cleavage and purification.
Experimental Workflow Diagram
The following diagram illustrates the cyclical process of solid-phase peptide synthesis using the Fmoc/tBu strategy.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.
Protocol 1: Resin Preparation and Swelling
This initial step is critical for ensuring optimal reaction kinetics by allowing reagents to access the reactive sites within the resin beads.
| Step | Action | Reagents & Parameters | Duration | Notes |
| 1.1 | Resin Selection | Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid)[5]. | - | Substitution level is typically 0.3-0.8 mmol/g. |
| 1.2 | Weigh Resin | Weigh 125-333 mg of resin (for 0.8 or 0.3 mmol/g substitution, respectively) into a peptide synthesis vessel. | 5 min | |
| 1.3 | Swell Resin | Add N,N-Dimethylformamide (DMF) to the vessel until the resin is fully submerged. Agitate gently at room temperature. | 1 hour | Proper swelling is indicated by an approximate doubling in resin volume. |
| 1.4 | Drain | Drain the DMF from the vessel. | 2 min | The resin is now ready for the first amino acid loading or deprotection if using a pre-loaded resin. |
Protocol 2: Peptide Elongation Cycle
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence, including the title compound, Fmoc-β-D-HomoGlu-OtBu.
| Step | Action | Reagents & Parameters | Duration | Notes |
| 2.1 | Fmoc Deprotection | Add 5 mL of 20% (v/v) piperidine in DMF to the resin[5]. Agitate. | 7 min | The Fmoc group is cleaved, exposing the free amine. |
| 2.2 | Drain & Repeat | Drain the piperidine solution and repeat step 2.1 once. | 7 min | Two short treatments minimize potential side reactions. |
| 2.3 | Washing | Wash the resin with DMF (5 x 5 mL). | 5 min | This step is crucial to completely remove residual piperidine, which would neutralize the subsequent coupling reaction. |
| 2.4 | Coupling | In a separate vial, pre-activate the amino acid by dissolving Fmoc-AA-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF (~3 mL). Add this solution to the resin. | 1-2 hours | For Fmoc-β-D-HomoGlu-OtBu, a longer coupling time or double coupling may be necessary. Monitor reaction completion with a Kaiser test[6]. |
| 2.5 | Washing | Drain the coupling solution and wash the resin with DMF (3 x 5 mL). | 3 min | The resin is now ready for the next deprotection cycle (return to step 2.1). |
Table of Reagents for Coupling (0.1 mmol scale):
| Reagent | Molar Equiv. | Amount | Purpose |
| Fmoc-Amino Acid | 4 | 0.4 mmol | Peptide building block |
| HCTU | 3.9 | 0.39 mmol | Coupling activator |
| DIPEA | 8 | 0.8 mmol | Tertiary base for activation |
| DMF | - | ~3-5 mL | Solvent |
Protocol 3: Final Cleavage and Peptide Isolation
This final step simultaneously cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups, including the OtBu group from homoglutamic acid.
| Step | Action | Reagents & Parameters | Duration | Notes |
| 3.1 | Final Washing | After the final elongation cycle, wash the peptide-resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x). | 5 min | Ensures removal of all synthesis reagents. |
| 3.2 | Drying | Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator. | 30 min | |
| 3.3 | Cleavage | Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v). Add ~5 mL to the dried resin. Agitate gently at room temperature. | 1-3 hours | CAUTION: Perform in a fume hood. TFA is highly corrosive[7]. TIPS and water act as scavengers for reactive cations. |
| 3.4 | Isolate Peptide | Filter the resin and collect the TFA solution containing the peptide. | 5 min | |
| 3.5 | Precipitation | Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (~40 mL). | 30 min | A white precipitate should form. |
| 3.6 | Pellet & Dry | Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the final peptide pellet under vacuum. | 20 min | |
| 3.7 | Purification | Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC[8]. | - | |
| 3.8 | Lyophilization | Lyophilize the pure HPLC fractions to obtain the final peptide as a white, fluffy powder. | 12-24 hours |
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Incorporating Fmoc-β-D-HomoGlu-OtBu into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid Fmoc-β-D-HomoGlu-OtBu into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below address the specific challenges associated with the steric hindrance of β-amino acids and the lability of the tert-butyl (OtBu) side-chain protecting group.
Introduction
Fmoc-β-D-HomoGlu-OtBu is a valuable building block in peptidomimetic and drug discovery research. The β-amino acid backbone can induce unique secondary structures in peptides, such as helices and turns, and the D-configuration provides resistance to enzymatic degradation, potentially enhancing the peptide's in vivo half-life. The OtBu protecting group on the side-chain carboxyl function prevents unwanted side reactions during peptide synthesis and can be removed during the final cleavage from the solid support under acidic conditions.
This document outlines the materials, equipment, and detailed procedures for the efficient coupling of Fmoc-β-D-HomoGlu-OtBu, subsequent deprotection of the Fmoc group, and final cleavage and deprotection of the synthesized peptide.
Chemical Properties
| Property | Value |
| Chemical Formula | C25H29NO6[1] |
| Molecular Weight | 439.5 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at 2-8°C |
Experimental Protocols
Materials and Equipment
-
Resin: Rink Amide or Wang resin are suitable choices.
-
Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM), and piperidine.
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-β-D-HomoGlu-OtBu.
-
Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HBTU/HOBt (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate/Hydroxybenzotriazole).
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% piperidine in DMF (v/v).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Other Reagents: Acetic anhydride for capping (optional).
-
Equipment: Automated or manual peptide synthesizer, reaction vessels, filtration apparatus, rotary evaporator, lyophilizer, and HPLC system for analysis.
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc-Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
A diagram illustrating the general Fmoc-SPPS cycle is provided below.
Coupling of Fmoc-β-D-HomoGlu-OtBu
Due to the potential for steric hindrance with β-amino acids, the use of a highly efficient coupling reagent is recommended. HATU and HCTU are generally more effective than HBTU for such "difficult" couplings. A double coupling strategy is also advised to maximize the coupling efficiency.
Recommended Coupling Protocol (Double Coupling):
-
Activation: In a separate vial, dissolve Fmoc-β-D-HomoGlu-OtBu (3 eq.), the coupling reagent (e.g., HCTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Briefly pre-activate for 1-2 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling: Repeat the activation and coupling steps (steps 1 and 2).
-
Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to prepare for the next deprotection step or final cleavage.
The chemical structure of Fmoc-β-D-HomoGlu-OtBu is shown below.
Monitoring the Coupling Reaction
The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. After the second coupling and washing, a small sample of the resin beads is taken. A blue color indicates the presence of free primary amines and an incomplete coupling, in which case a third coupling may be necessary. A yellow or colorless result signifies a successful coupling.
Capping (Optional)
If the ninhydrin test indicates incomplete coupling after repeated attempts, any unreacted amino groups can be "capped" to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
Final Cleavage and Deprotection
This step removes the peptide from the resin and simultaneously cleaves the OtBu side-chain protecting group.
-
After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
The workflow for the final cleavage and deprotection is illustrated below.
Quantitative Data and Expected Outcomes
The coupling efficiency of sterically hindered amino acids like β-homoamino acids can be lower than that of standard α-amino acids. While specific quantitative data for Fmoc-β-D-HomoGlu-OtBu is not extensively published, the following table provides a general expectation for coupling efficiencies and final peptide yields based on similar non-standard amino acid incorporations.
| Parameter | Standard α-Amino Acid | Fmoc-β-D-HomoGlu-OtBu (with optimized protocol) |
| Single Coupling Efficiency | >99% | 95-98% |
| Double Coupling Efficiency | Not typically required | >99% |
| Overall Crude Peptide Yield (for a 10-mer peptide) | 70-85% | 60-75% |
| Purity of Crude Peptide (by HPLC) | 80-95% | 70-85% |
Note: These are estimated values and actual results may vary depending on the peptide sequence, resin, and specific synthesis conditions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance of the β-amino acid. | Perform a second or even a third coupling. Use a more powerful coupling reagent like HATU or HCTU. Increase coupling time. |
| Low Final Peptide Yield | Incomplete coupling at the β-amino acid step. Premature cleavage of the OtBu group. | Optimize the coupling protocol as described above. Ensure anhydrous conditions during synthesis. |
| Side Product Formation | Incomplete Fmoc deprotection. Racemization during coupling. | Extend deprotection time or use a fresh deprotection solution. Use a base like DIPEA and a coupling reagent known for low racemization (e.g., HCTU). |
By following these detailed protocols and considering the specific chemical nature of Fmoc-β-D-HomoGlu-OtBu, researchers can successfully incorporate this valuable building block into their peptide sequences to advance their scientific and drug development objectives.
References
Fmoc Deprotection in β-Amino Acid Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups.[1][2] While the principles of Fmoc deprotection are well-established for α-amino acids, the synthesis of peptides containing β-amino acids (β-peptides) introduces unique structural considerations. This document provides detailed application notes and protocols for the efficient removal of the Fmoc group from β-amino acids during SPPS, addressing common challenges and outlining effective strategies to ensure high-purity peptide products.
β-peptides are known to adopt stable secondary structures, making them valuable tools in drug discovery and materials science. The successful synthesis of these molecules is critically dependent on the efficiency of each deprotection and coupling cycle. In general, the established Fmoc deprotection protocols for α-amino acids are applicable to the synthesis of β-peptides.[3] However, factors such as steric hindrance and the potential for on-resin aggregation may necessitate optimization of deprotection conditions.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 of the fluorenyl group. This is followed by the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of the free amine of the amino acid. The liberated DBF is subsequently scavenged by the excess amine in the deprotection solution to form a stable adduct.[2][4]
Deprotection Reagents and Conditions
The choice of deprotection reagent and conditions is critical for achieving complete Fmoc removal while minimizing side reactions. The following table summarizes common deprotection cocktails used in the synthesis of peptides, including those containing β-amino acids.
| Reagent/Cocktail | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10-15 min | Standard and widely used condition.[5] |
| Piperidine | 50% (v/v) | DMF | 2 x 5-10 min | Faster deprotection, but may increase risk of side reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | 2 x 5 min | A stronger, non-nucleophilic base. Effective for hindered amino acids and aggregating sequences. Often used with a scavenger.[6][7] |
| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | 2 x 10-15 min | An alternative to piperidine, may reduce aspartimide formation. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 2 x 10-15 min | Similar efficiency to piperidine, not a controlled substance.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most β-amino acids and routine peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry for 15 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.
-
Perform a ninhydrin test to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol 2: Enhanced Fmoc Deprotection using DBU for Difficult Sequences
This protocol is recommended for sterically hindered β-amino acids or for sequences prone to on-resin aggregation.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.
-
DMF for washing
-
DCM for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the 2% DBU / 2% piperidine in DMF solution to the resin.
-
Agitate the resin slurry for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash the resin with DCM (3 times).
-
Perform a ninhydrin test to confirm complete deprotection.
Monitoring Fmoc Deprotection
Consistent and complete deprotection is crucial for the synthesis of high-quality peptides. Several methods can be employed to monitor the progress of the Fmoc removal.
-
UV-Vis Spectroscopy: The cleavage of the Fmoc group releases dibenzofulvene-piperidine adduct, which has a strong UV absorbance. By collecting the deprotection solution and measuring its absorbance (typically around 301 nm), the extent of deprotection can be quantified.
-
Ninhydrin (Kaiser) Test: This is a qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection. A positive result (a deep blue color) indicates successful deprotection. Proline and other secondary amines will give a reddish-brown color.
-
Chloranil Test: This test can be used to detect the presence of secondary amines, for which the ninhydrin test is not as reliable.
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during the basic conditions of Fmoc deprotection. Understanding and mitigating these is key to obtaining a pure final product.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered succinimide ring, particularly when the following residue is small (e.g., glycine, serine). This can lead to racemization and the formation of β- and iso-aspartyl peptides. To minimize this, using a less basic deprotection cocktail (e.g., 20% piperidine in DMF with 0.1 M HOBt) or a stronger, non-nucleophilic base for shorter periods can be beneficial.
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is more prevalent with C-terminal proline or glycine. Using a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) or coupling the first two amino acids as a pre-formed dipeptide can prevent this side reaction.[7]
-
β-Elimination: For amino acids with side chains that are susceptible to elimination (e.g., protected cysteine, serine, and threonine), prolonged exposure to strong bases can lead to the formation of dehydroalanine derivatives.[8] Using milder deprotection conditions or shorter reaction times can help to reduce this side reaction.
Visualizing the Workflow
Fmoc Deprotection and Monitoring Workflow
Caption: Workflow for Fmoc deprotection and monitoring in SPPS.
Fmoc Deprotection Chemical Transformation
Caption: Chemical transformation during Fmoc deprotection.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Peptides with Incorporated β-Homoamino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-homoamino acids into peptides is a key strategy in medicinal chemistry to enhance pharmacological properties. The additional methylene group in the peptide backbone can lead to increased metabolic stability, improved receptor affinity and selectivity, and unique conformational preferences. However, these modifications also present unique challenges in the purification of the final peptide product. This document provides detailed application notes and protocols for the successful purification of peptides containing β-homoamino acids, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The presence of β-homoamino acids can alter the hydrophobicity and aggregation propensity of peptides, necessitating modifications to standard purification protocols. Challenges often encountered include poor solubility, peak broadening, and co-elution of closely related impurities. The protocols outlined below are designed to address these challenges and provide a robust framework for obtaining high-purity β-homoamino acid-containing peptides.
Core Principles of β-Homoamino Acid Peptide Purification
The purification of peptides incorporating β-homoamino acids by RP-HPLC is influenced by the inherent properties of these modified residues. The additional methylene group in the backbone of a β-homoamino acid compared to its α-amino acid counterpart generally leads to an increase in the overall hydrophobicity of the peptide. This increased hydrophobicity can result in longer retention times on reversed-phase columns.
Furthermore, the altered backbone geometry can influence secondary structure formation and potentially lead to aggregation, especially in sequences containing multiple hydrophobic residues. Therefore, purification strategies must be optimized to ensure peptide solubility in the mobile phase and efficient separation from synthesis-related impurities.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of β-Homoamino Acid Peptides
This protocol outlines a standard starting point for the purification of a novel peptide containing β-homoamino acids.
1. Materials and Reagents:
-
Crude synthetic peptide containing β-homoamino acids
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water (Mobile Phase A)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in acetonitrile (Mobile Phase B)
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
Preparative HPLC system with a UV detector
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is low, incrementally add small amounts of acetonitrile or an alternative solvent like dimethyl sulfoxide (DMSO).
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a flow rate appropriate for the column dimensions.
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak(s).
4. Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Purification of Aggregation-Prone β-Homoamino Acid Peptides
For peptides that exhibit poor solubility or aggregation, a modified protocol using a basic mobile phase system is recommended.
1. Materials and Reagents:
-
Crude synthetic peptide containing β-homoamino acids
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Ammonium hydroxide (NH₄OH), 20 mM solution in water (Mobile Phase A)
-
Ammonium hydroxide (NH₄OH), 20 mM solution in 80% acetonitrile (Mobile Phase B)
-
Polymer-based reversed-phase HPLC column (e.g., PLRP-S)
-
Preparative HPLC system with a UV detector
2. Sample Preparation:
-
Dissolve the crude peptide in a 0.1% NH₄OH solution.[1] Gentle sonication may be used to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter.
3. HPLC Method:
-
Equilibrate the column with 100% Mobile Phase A for at least 20 minutes.
-
Inject the filtered peptide solution.
-
Run a linear gradient from 0% to 50% Mobile Phase B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired peak.
4. Post-Purification Processing:
-
Immediately analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and promptly freeze them in liquid nitrogen.
-
Lyophilize the frozen fractions to obtain the purified peptide. It is crucial to minimize the time the peptide remains in solution to prevent potential degradation or oxidation.[1]
Data Presentation
Table 1: Comparison of Purification Parameters for a Model Peptide with and without a β-Homoamino Acid.
| Parameter | Standard Peptide (all α-amino acids) | β-Homoamino Acid Peptide |
| Retention Time (min) | 25.4 | 28.9 |
| Purity (post-purification) | >98% | >97% |
| Yield (%) | 35 | 28 |
| Optimal Mobile Phase pH | 2.1 (TFA) | 10.5 (NH₄OH) |
Note: Data is hypothetical and for illustrative purposes.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the purification of peptides containing β-homoamino acids.
Caption: General workflow for peptide purification.
Logical Relationship of Purification Challenges and Solutions
The following diagram illustrates the common challenges encountered during the purification of β-homoamino acid peptides and the corresponding solutions.
Caption: Challenges and solutions in purification.
References
Application Note: Characterization of Peptides Containing Fmoc-β-D-HomoGlu-OtBu by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity.[1] Fmoc-β-D-HomoGlu-OtBu is a chiral building block used in solid-phase peptide synthesis (SPPS) to introduce a β-homoglutamic acid residue with a tert-butyl protected side chain.[1][2] The D-configuration can confer resistance to enzymatic degradation, enhancing the peptide's therapeutic potential.[1] High-performance liquid chromatography (HPLC) is an indispensable analytical technique for monitoring the synthesis and assessing the purity of peptides containing such modifications.[3][4][5][6] This application note provides a detailed protocol for the characterization of peptides containing Fmoc-β-D-HomoGlu-OtBu using reversed-phase HPLC (RP-HPLC).
Experimental Protocols
1. Peptide Synthesis and Sample Preparation
Peptides incorporating Fmoc-β-D-HomoGlu-OtBu are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][7] Following synthesis, the peptide is cleaved from the resin and deprotected.
-
Cleavage: The peptidyl-resin is treated with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, thioanisole) to remove the peptide from the solid support and cleave the side-chain protecting groups, including the tert-butyl group on the β-D-HomoGlu residue.
-
Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The precipitate is then washed multiple times with cold diethyl ether to remove scavengers and other small molecule impurities.
-
Dissolution: The crude peptide pellet is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (ACN), for HPLC analysis. The pH of the sample diluent should be considered as it can affect the peptide's properties and retention time.[8]
2. HPLC Instrumentation and Conditions
Reversed-phase HPLC is the most common mode for peptide analysis.[3][6][9][10]
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Column: A C18 reversed-phase column is recommended for peptide separations.[3] Columns with a pore size of 100-300 Å are suitable for peptides.
-
Mobile Phase:
-
Detection: UV detection at 214 nm or 220 nm is standard for monitoring the peptide backbone.[9]
3. HPLC Method: Gradient Elution
Gradient elution is typically employed for peptide separations, where the concentration of the organic solvent is gradually increased to elute peptides of varying hydrophobicity.[3][12]
A typical gradient for analyzing a crude peptide sample is a linear gradient from a low percentage of solvent B to a higher percentage over a set time.[11] For method optimization, starting with a shallow gradient, such as a 1% per minute increase in solvent B, is advisable.[8][11]
Data Presentation
The following tables provide hypothetical data for the HPLC analysis of a model peptide, Ac-Tyr-Val-Ala-(β-D-HomoGlu)-Leu-Phe-NH₂, to illustrate typical results.
Table 1: HPLC Analysis of Crude and Purified Model Peptide
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Peptide | 15.2 | 85.3 | ~85% |
| Purification Fraction 1 | 15.1 | 98.7 | >98% |
| Purification Fraction 2 | 15.3 | 99.1 | >99% |
Table 2: Effect of Gradient Slope on Peptide Separation
| Gradient Slope (%B/min) | Retention Time (min) | Peak Width (min) | Resolution (between target and major impurity) |
| 2.0 | 14.5 | 0.35 | 1.2 |
| 1.0 | 15.2 | 0.25 | 1.8 |
| 0.5 | 16.8 | 0.20 | 2.5 |
Note: Slower gradient slopes generally lead to better resolution of closely eluting species.[3]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow from peptide synthesis to characterization.
Caption: Workflow for the synthesis and characterization of peptides.
Results and Discussion
The retention time of the peptide in RP-HPLC is primarily determined by its hydrophobicity. The incorporation of Fmoc-β-D-HomoGlu-OtBu will influence the overall hydrophobicity of the peptide. The large, hydrophobic Fmoc group will significantly increase the retention time if it is not removed during the final deprotection step. Incomplete removal of the tert-butyl protecting group from the HomoGlu side chain will also result in a more hydrophobic species with a longer retention time.
The HPLC chromatogram of the crude peptide will typically show a major peak corresponding to the desired product and several smaller peaks representing impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with remaining protecting groups.
For unambiguous identification, the fractions collected from the HPLC can be further analyzed by mass spectrometry to confirm the molecular weight of the synthesized peptide.
Reversed-phase HPLC is a robust and reliable method for the characterization of peptides containing the non-canonical amino acid Fmoc-β-D-HomoGlu-OtBu. By following the detailed protocols outlined in this application note, researchers can effectively monitor the progress of their peptide synthesis, assess the purity of their final product, and isolate the desired peptide for further studies. The combination of HPLC for purity analysis and mass spectrometry for identity confirmation provides a comprehensive characterization of these modified peptides.
References
- 1. Fmoc-beta-Hoglu(Otbu)-OH | 203854-49-3 | Benchchem [benchchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. hplc.eu [hplc.eu]
- 4. phmethods.net [phmethods.net]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Mass Spectrometry Analysis of Peptides with β-Homoglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide sequences is a powerful strategy in drug discovery and development. β-amino acids, such as β-homoglutamic acid (β-hGlu), are of particular interest as they can confer unique structural properties and enhanced biological stability to peptides. The additional methylene group in the backbone of β-amino acids, as compared to their α-counterparts, can induce novel secondary structures and provide resistance to proteolytic degradation, thereby improving pharmacokinetic profiles.[1][2]
Mass spectrometry (MS) is an indispensable tool for the characterization of these modified peptides. However, the structural alterations introduced by β-amino acids can lead to fragmentation patterns that differ from those of standard peptides.[3] This application note provides a detailed protocol for the analysis of peptides containing β-homoglutamic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and outlines the characteristic fragmentation patterns observed.
Experimental Protocols
Sample Preparation: Enzymatic Digestion of a β-hGlu Containing Protein
This protocol describes the in-solution digestion of a protein containing a β-homoglutamic acid residue to generate smaller peptides suitable for LC-MS/MS analysis.
Materials:
-
Protein sample containing β-homoglutamic acid
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (MS-grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (0.1%)
-
HPLC-grade water and acetonitrile
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes to denature and reduce the protein.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.
-
-
Digestion:
-
Add trypsin to the protein solution at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C for 16-18 hours.
-
-
Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with 50% acetonitrile/0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines the parameters for analyzing the digested peptides using a high-resolution mass spectrometer coupled with ultra-high-performance liquid chromatography (UHPLC).
Instrumentation:
-
UHPLC system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-2% B
-
60-70 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300°C
-
MS1 Scan Range: m/z 350-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
-
Collision Energy: Normalized collision energy (NCE) of 25-35 (may require optimization)
-
Data Acquisition: Data-Dependent Acquisition (DDA) with the top 10 most intense ions selected for MS/MS.
Data Presentation
The following table presents hypothetical quantitative data for a tryptic peptide containing β-homoglutamic acid. This data is representative of what would be obtained from an LC-MS/MS experiment and is intended to serve as a template for data presentation.
| Peptide Sequence | Precursor Ion (m/z) | Charge | Observed Fragment Ions (m/z) | Fragment Type | Collision Energy (NCE) |
| Ac-Ala-Val-βhGlu -Leu-Gly-Lys | 729.41 | 1+ | 114.09 | b1 | 28 |
| 213.16 | b2 | ||||
| 358.22 | b3 | ||||
| 471.30 | b4 | ||||
| 528.32 | b5 | ||||
| 147.11 | y1 | ||||
| 204.13 | y2 | ||||
| 317.22 | y3 | ||||
| 462.28 | y4 | ||||
| 561.35 | y5 | ||||
| 712.39 | [M+H - NH3]+ |
Note: Ac represents N-terminal acetylation. βhGlu represents β-homoglutamic acid.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the analysis of β-homoglutamic acid-containing peptides.
References
Application Notes and Protocols for Studying Enzyme-Substrate Interactions Using Fmoc-beta-D-HomoGlu-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-D-HomoGlu-OtBu is a non-natural, protected amino acid analog that serves as a valuable tool in the fields of enzymology and drug discovery. Its unique structural features, including a beta-amino acid backbone and a D-configuration, confer resistance to enzymatic degradation by peptidases. This inherent stability makes peptides incorporating this compound ideal probes for studying enzyme-substrate interactions, exploring enzyme active sites, and developing novel enzyme inhibitors.
The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the tert-butyl (OtBu) protecting group on the side-chain carboxyl group allow for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. By replacing a natural L-glutamic acid residue with its beta-D-homo counterpart, researchers can investigate the impact of backbone structure and stereochemistry on enzyme recognition and activity. This application note provides detailed protocols for the synthesis of peptides containing this compound and their subsequent use in enzyme kinetic assays, using a hypothetical study on Glutamate Carboxypeptidase II (GCPII) as an illustrative example.
Key Applications
-
Probing Enzyme Active Sites: Peptides containing β-D-HomoGlu can be synthesized to map the steric and electronic requirements of an enzyme's active site.
-
Developing Enzyme Inhibitors: The inherent protease resistance of β-amino acid-containing peptides makes them excellent candidates for the development of stable and potent enzyme inhibitors.
-
Investigating Enzyme Specificity: By comparing the enzymatic processing of peptides containing β-D-HomoGlu versus its natural α-L-Glu counterpart, the specificity of an enzyme for its substrate's backbone can be determined.
-
Drug Discovery: The unique conformational properties of β-peptides can be exploited to design peptidomimetics with improved pharmacokinetic profiles.
Data Presentation: Hypothetical Inhibition of Glutamate Carboxypeptidase II (GCPII)
To illustrate the application of this compound in studying enzyme-substrate interactions, we present hypothetical data for the inhibition of Glutamate Carboxypeptidase II (GCPII). GCPII is a relevant target as it cleaves N-acetyl-L-aspartyl-L-glutamate (NAAG), and inhibitors of this enzyme are of interest for various neurological disorders. In this hypothetical study, two peptides were synthesized: a control peptide with L-glutamic acid and a test peptide with D-beta-homoglutamic acid.
| Peptide Sequence | Description | Inhibition Constant (Ki) for GCPII (nM) |
| Ac-Asp-Glu -OH | Control Peptide with L-Glutamic Acid | 5,200 |
| Ac-Asp-(β-D-HomoGlu) -OH | Test Peptide with D-beta-Homoglutamic Acid | 150 |
This data is hypothetical and for illustrative purposes only.
The significantly lower Ki value for the peptide containing β-D-HomoGlu suggests that it is a more potent inhibitor of GCPII compared to its natural counterpart. This could be attributed to a combination of factors, including a more favorable binding conformation within the active site and its resistance to cleavage by the enzyme.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing β-D-HomoGlu
This protocol describes the manual synthesis of a dipeptide, Ac-Asp-(β-D-HomoGlu)-OH, using Fmoc chemistry.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc group. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (beads are blue), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Acetylation (N-terminal capping):
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the TFA cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Enzyme Inhibition Assay: Determination of Ki for GCPII
This protocol describes a general method for determining the inhibition constant (Ki) of a synthetic peptide against a target enzyme, using a fluorescent substrate.
Materials:
-
Purified recombinant human GCPII
-
Fluorescent substrate for GCPII (e.g., a quenched fluorescent substrate that emits a signal upon cleavage)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Synthetic inhibitor peptides (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme and Substrate Concentration: Determine the optimal concentrations of GCPII and the fluorescent substrate to use in the assay. This is typically done by running a preliminary experiment to find a substrate concentration near the Michaelis-Menten constant (Km) and an enzyme concentration that gives a linear reaction rate over the desired time course.
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor peptide in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the inhibitor peptide dilutions to the appropriate wells. Include a control with no inhibitor.
-
Add the GCPII enzyme to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Immediately place the plate in the microplate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and enzyme inhibition assay.
Caption: Interaction of GCPII with its natural substrate and a peptide inhibitor.
Designing Enzyme-Resistant Peptides with Fmoc-β-D-HomoGlu-OtBu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to short half-lives and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of unnatural amino acids that sterically hinder or alter the peptide backbone, making it resistant to protease cleavage. This document provides detailed application notes and protocols for the use of Fmoc-β-D-HomoGlu-OtBu , a protected β-homo-amino acid, in the design and synthesis of enzyme-resistant peptides.
Incorporating β-homo-amino acids, which have an additional methylene group in their backbone compared to their α-amino acid counterparts, has been shown to significantly enhance peptide stability against enzymatic hydrolysis while maintaining or even improving biological activity.[1][2][3][4] Fmoc-β-D-HomoGlu-OtBu is a valuable building block for solid-phase peptide synthesis (SPPS) to introduce a β-homoglutamic acid residue, thereby engineering peptides with improved pharmacokinetic profiles.
Key Features & Applications
Enhanced Enzymatic Stability: Peptides incorporating β-D-HomoGlu are significantly more resistant to degradation by common proteases such as chymotrypsin and pepsin. This increased stability is attributed to the altered peptide backbone conformation, which is not recognized efficiently by the active sites of these enzymes.[5][6]
Maintained Biological Activity: The strategic placement of β-D-HomoGlu can preserve the necessary side-chain orientations for receptor binding and biological function. In some cases, the conformational constraints imposed by the β-amino acid can even lead to increased receptor selectivity and potency.[1]
Versatility in Peptide Design: Fmoc-β-D-HomoGlu-OtBu is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless integration into a wide variety of peptide sequences.[7][8][9][10][11]
Applications:
-
Drug Development: Increasing the in vivo half-life of peptide-based drug candidates.
-
Research: Stabilizing peptide tools (e.g., receptor ligands, enzyme inhibitors) for in vitro and in vivo studies.
-
Diagnostics: Developing more robust peptide-based diagnostic agents.
Data Presentation: Enhanced Enzymatic Stability
The following table summarizes representative data on the enzymatic stability of a model peptide and its analogue containing a β-D-HomoGlu residue.
Table 1: Comparative Enzymatic Stability of a Model Peptide and its β-D-HomoGlu Analogue
| Peptide Sequence | Enzyme | Incubation Time (min) | % Intact Peptide Remaining | Half-life (t½) (min) |
| Ac-Tyr-Gly-Gly-Phe-Glu -Leu-NH₂ | Chymotrypsin | 0 | 100 | ~ 15 |
| 15 | 52 | |||
| 30 | 23 | |||
| 60 | 5 | |||
| Ac-Tyr-Gly-Gly-Phe-β-D-HomoGlu -Leu-NH₂ | Chymotrypsin | 0 | 100 | > 240 |
| 15 | 98 | |||
| 30 | 95 | |||
| 60 | 92 | |||
| 120 | 88 | |||
| 240 | 81 |
Note: The data presented is representative and intended for illustrative purposes. Actual results may vary depending on the peptide sequence and experimental conditions.
Table 2: Receptor Binding Affinity of a Model Peptide and its β-D-HomoGlu Analogue
| Peptide Sequence | Receptor Target | Binding Affinity (Ki, nM) |
| Ac-Tyr-Gly-Gly-Phe-Glu -Leu-NH₂ | Receptor X | 8.5 ± 1.2 |
| Ac-Tyr-Gly-Gly-Phe-β-D-HomoGlu -Leu-NH₂ | Receptor X | 12.3 ± 2.1 |
Note: This representative data illustrates that the incorporation of β-D-HomoGlu can maintain a comparable binding affinity to the native peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-β-D-HomoGlu-OtBu
This protocol describes the manual Fmoc-SPPS for incorporating Fmoc-β-D-HomoGlu-OtBu into a peptide sequence.[7][8][10][11]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-β-D-HomoGlu-OtBu)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-β-D-HomoGlu-OtBu) and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Enzymatic Degradation Assay
This protocol outlines a general procedure to assess the stability of the synthesized peptide against a specific protease.
Materials:
-
Synthesized peptide (native and β-D-HomoGlu analogue)
-
Protease (e.g., Chymotrypsin, Trypsin, Pepsin)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in the assay buffer.
-
Enzyme Stock Solution: Prepare a stock solution of the protease in the assay buffer at a concentration that yields a reasonable degradation rate for the native peptide.
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide stock solution to the assay buffer to a final concentration of 100 µg/mL.
-
Pre-incubate the solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme stock solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) of the peptide.
-
Receptor Binding Assay
This protocol provides a framework for a competitive radioligand binding assay to determine the binding affinity of the synthesized peptides.[12][13]
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Synthesized peptides (native and β-D-HomoGlu analogue)
-
Binding buffer
-
Wash buffer
-
Scintillation cocktail and counter or other appropriate detection system
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
Add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptides (native and β-D-HomoGlu analogue) to different wells.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for the design and evaluation of enzyme-resistant peptides.
Caption: Impact of β-D-HomoGlu incorporation on peptide signaling and stability.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete Fmoc deprotection of sterically hindered β-amino acids during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of incomplete Fmoc deprotection of sterically hindered β-amino acids?
Incomplete Fmoc deprotection in sterically hindered β-amino acids is primarily caused by two factors:
-
Steric Hindrance: The bulky nature of the side chains and the substitution pattern on the β-carbon can physically obstruct the approach of the deprotection base (e.g., piperidine) to the acidic proton on the fluorenyl group. This slows down the deprotection reaction, often leading to incomplete removal of the Fmoc group within standard reaction times.
-
Secondary Structure Formation: Peptides containing β-amino acids have a propensity to form stable secondary structures, such as helices and β-sheets, on the solid support.[1] This aggregation can make the Fmoc-protected N-terminus inaccessible to the deprotection reagent, resulting in failed deprotection for a fraction of the peptide chains.[1]
Q2: How can I detect incomplete Fmoc deprotection?
Several analytical techniques can be employed to detect incomplete Fmoc deprotection:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide after cleavage from the resin is a primary method for assessing the purity of the product. Incomplete deprotection will result in the appearance of a significant peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the desired product. By comparing the peak areas, a quantitative estimation of the deprotection efficiency can be made.[2]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the presence of incompletely deprotected species.[2] The mass spectrum of the crude product will show a peak corresponding to the molecular weight of the desired peptide and another peak at [M + 222.2] Da, which corresponds to the mass of the adducted Fmoc group.
-
UV-Vis Spectroscopy: The progress of the Fmoc deprotection reaction can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the solution at around 301 nm. A plateau in the absorbance indicates the completion of the reaction. For sterically hindered residues, a slower rate of increase in absorbance or a lower final plateau may indicate incomplete deprotection.
Q3: What are the consequences of incomplete Fmoc deprotection for my peptide synthesis?
Incomplete Fmoc deprotection can have several negative consequences for your synthesis:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to the formation of deletion sequences where one or more amino acids are missing from the final peptide.
-
Difficult Purification: The presence of Fmoc-protected peptides and deletion sequences in the crude product makes the purification process more challenging, often leading to lower overall yields of the desired pure peptide.
-
Capped Peptides: In some cases, the unreacted N-terminus can be capped by reagents in subsequent steps, leading to truncated peptides that are difficult to separate from the target peptide.[2]
Troubleshooting Guide
Problem 1: HPLC analysis shows a significant peak for the Fmoc-protected peptide.
This is a clear indication of incomplete Fmoc deprotection. Here are several strategies to address this issue, ranging from simple modifications to the use of alternative reagents.
For moderately hindered β-amino acids, optimizing the standard piperidine-based deprotection protocol may be sufficient.
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Deprotection Time | 2 x 10 min | Increase to 2 x 20-30 min | Allows more time for the base to access the sterically hindered Fmoc group. |
| Temperature | Room Temperature | Increase to 30-40°C | Increases the reaction rate. Use with caution to avoid side reactions. |
| Solvent | DMF | Use NMP or add chaotropic agents (e.g., 1 M HOBt) | N-Methyl-2-pyrrolidone (NMP) can be better at disrupting secondary structures. Chaotropic agents help to break up peptide aggregation on the resin. |
Experimental Protocol: Extended Piperidine Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
For highly hindered β-amino acids where extended piperidine treatment is ineffective, stronger, non-nucleophilic bases can be more efficient. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice.
| Reagent | Recommended Concentration | Key Advantages | Important Considerations |
| DBU | 2% in DMF | Much faster deprotection kinetics than piperidine.[3] | DBU is non-nucleophilic and does not scavenge the dibenzofulvene (DBF) byproduct. A small amount of a nucleophile like piperidine (2%) should be added to trap the DBF. DBU can promote aspartimide formation if Asp residues are present.[3] |
| Piperazine | 5% (w/v) in DMF | Can be more effective than piperidine for some sequences and is a safer alternative.[1][4] | May require longer reaction times than piperidine for comparable efficiency.[1] |
| DBU/Piperazine Cocktail | 2% DBU / 5% Piperazine in DMF | Combines the fast kinetics of DBU with the DBF scavenging ability of piperazine, leading to rapid and clean deprotection.[3] | Highly effective for "difficult" sequences.[3] |
Experimental Protocol: DBU/Piperidine Deprotection [3]
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.
-
Add the DBU/piperidine solution to the resin.
-
Agitate the mixture at room temperature for 2 x 5-10 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Experimental Protocol: DBU/Piperazine Deprotection [3]
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution of 2% DBU and 5% piperazine in DMF.
-
Add the DBU/piperazine solution to the resin.
-
Agitate the mixture at room temperature for 2 x 2-5 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Problem 2: Mass Spectrometry analysis shows a peak at [M + 222.2] Da.
This confirms the presence of the Fmoc group on your peptide. The troubleshooting strategies are the same as for Problem 1. It is recommended to start with optimizing the standard piperidine protocol before moving to stronger bases like DBU.
Visualizing the Chemistry and Workflow
To further aid in understanding and troubleshooting, the following diagrams illustrate the chemical mechanism of Fmoc deprotection and a logical workflow for addressing incomplete deprotection.
Caption: Mechanism of Fmoc deprotection.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Peptide Synthesis
Troubleshooting Guide: Premature OtBu Deprotection During Fmoc Removal
This guide addresses the premature cleavage of tert-butyl (tBu) based side-chain protecting groups (OtBu, tBu) on residues like Asp, Glu, Ser, Thr, and Tyr during the piperidine-mediated removal of the Nα-Fmoc group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is premature OtBu deprotection?
A: Premature OtBu deprotection is an unintended side reaction where the acid-labile tert-butyl (tBu) protecting group on an amino acid side chain is cleaved during the base-mediated Fmoc-deprotection step.[1] The Fmoc/tBu strategy is designed to be orthogonal, meaning the base-labile Fmoc group should be removed without affecting the acid-labile tBu groups.[2][3] The latter are intended to be removed only during the final cleavage from the resin with strong acid, such as trifluoroacetic acid (TFA).[3]
Q2: What causes the premature loss of tBu protecting groups?
A: While standard Fmoc removal conditions (e.g., 20% piperidine in DMF) are generally mild, several factors can lead to the undesired cleavage of tBu groups:
-
Acidic Impurities: The primary cause is often the presence of acidic impurities in the Dimethylformamide (DMF) solvent. Over time, DMF can degrade to form dimethylamine and formic acid, creating a mildly acidic environment that can cleave the highly acid-sensitive tBu groups.
-
Repetitive Exposure: In the synthesis of long peptides, the N-terminal amino acids are exposed to the Fmoc deprotection solution numerous times. This cumulative exposure can lead to a gradual loss of tBu protection, even under optimal conditions.[2]
-
"Difficult" Sequences: Certain peptide sequences can enhance the lability of tBu groups, although the mechanisms are not always fully understood.
Q3: What are the consequences of this side reaction?
A: The consequences can be significant, leading to:
-
Formation of Byproducts: Unprotected side chains (e.g., a free carboxylic acid on Asp/Glu or a hydroxyl on Tyr) can participate in subsequent side reactions during coupling steps.
-
Deletion Sequences: If the unprotected side chain reacts in a way that terminates the peptide chain, it can lead to the formation of truncated or deletion sequences.
-
Difficult Purification: The resulting mixture of the target peptide and closely related byproducts can be very difficult to separate by HPLC, reducing the final yield and purity.
Q4: How can I detect if premature OtBu deprotection is occurring?
A: You can monitor your synthesis by cleaving a small amount of resin-bound peptide at intermediate stages. After cleavage and deprotection, analyze the sample using Mass Spectrometry (MS). Look for masses corresponding to the loss of one or more tBu groups (Mass difference ≈ 56 Da). HPLC analysis may also show new, more polar peaks corresponding to the deprotected byproducts.
Troubleshooting and Mitigation Strategies
If you have identified premature tBu deprotection, consider the following corrective actions.
Q5: What is the first and most simple step to solve this issue?
A: Always use high-purity, fresh DMF for your synthesis. DMF should be stored under an inert atmosphere (Nitrogen or Argon) and protected from light. If a bottle of DMF has been open for an extended period, it is best to replace it.
Q6: Are there alternative bases or cocktails for Fmoc removal that are safer for tBu groups?
A: Yes, several alternatives to the standard 20% piperidine in DMF have been developed to minimize side reactions.[4]
-
4-Methylpiperidine: This base is considered fully equivalent to piperidine for Fmoc removal but can sometimes offer milder conditions.[5]
-
Piperazine/DBU: A combination of piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve very rapid and efficient Fmoc deprotection, potentially reducing the overall exposure time of the peptide to basic conditions.[6][7] A common cocktail is 2% DBU and 5% piperazine in DMF.
-
DBU: Using a low concentration of DBU (e.g., 2% in DMF) is a much faster and more potent deprotection condition.[8][9] However, DBU is a non-nucleophilic base and does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage.[10] Therefore, a scavenger like piperidine is often added in a small amount (e.g., 2% DBU / 2% piperidine).[9] Caution: DBU can exacerbate other side reactions like aspartimide formation, especially with Asp-Gly or Asp-Ser sequences.[11][12]
Comparison of Common Fmoc Deprotection Reagents
| Reagent Cocktail | Concentration | Typical Time | Key Advantages | Potential Issues |
| Piperidine | 20% in DMF | 5-20 min | Standard, well-documented, effective DBF scavenger.[4] | Can cause premature OtBu loss with old DMF; regulated substance. |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | As effective as piperidine; not a controlled substance.[5] | Similar performance to piperidine. |
| DBU / Piperidine | 2% DBU / 2% Piperidine in DMF | 2-5 min | Very fast, reduces total exposure time.[9] | DBU is non-nucleophilic; can increase risk of aspartimide formation.[11] |
| Piperazine / DBU | 5% Piperazine / 2% DBU in DMF | < 2 min | Extremely rapid, reduces deletion sequences from incomplete deprotection.[7] | May require optimization for sensitive sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Swell the peptide-resin in high-purity DMF for at least 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine (v/v) in fresh, high-purity DMF to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes. For difficult sequences, this may be split into two treatments (e.g., 2 min + 8 min).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the amino acid coupling step.
Protocol 2: Fast Fmoc Deprotection using a DBU/Piperidine Cocktail
-
Swell the peptide-resin in high-purity DMF for at least 30 minutes.
-
Drain the DMF.
-
Prepare a fresh deprotection solution of 2% DBU (v/v) and 2% piperidine (v/v) in high-purity DMF.
-
Add the DBU/piperidine solution to the resin.
-
Agitate the mixture at room temperature for 3-5 minutes. Monitor the deprotection using a colorimetric test (e.g., chloranil test) to avoid over-exposure.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all reagents.
-
Proceed to the amino acid coupling step.
Visual Guides
Chemical Reaction Pathway
The following diagram illustrates the desired Fmoc deprotection pathway and the undesired side reaction of premature OtBu cleavage.
Caption: Desired vs. Undesired reaction pathways during Fmoc deprotection.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues related to premature tBu group loss.
Caption: A logical workflow for troubleshooting premature OtBu deprotection.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides with Beta-Homoglutamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing beta-homoglutamic acid (β-hGlu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of peptides containing beta-homoglutamic acid?
The primary side reaction of concern is intramolecular cyclization. This can manifest in two main ways, analogous to what is observed with glutamic acid:
-
N-terminal Pyro-β-homoglutamate Formation: When β-hGlu is the N-terminal residue, its free amino group can attack the side-chain carboxyl group, forming a stable six-membered lactam ring. This terminates the peptide chain elongation. This is a common issue with N-terminal glutamic acid and glutamine residues as well.[1]
-
Side-Chain to Backbone Cyclization: The side-chain carboxyl group of a β-hGlu residue within a peptide sequence can be activated and react with the backbone amide nitrogen of the preceding amino acid, leading to the formation of a succinimide-like structure. While less common than with aspartic acid, it remains a potential side reaction.
Other general side reactions common to solid-phase peptide synthesis (SPPS) can also occur, such as racemization and aggregation.
Q2: How can I prevent the formation of pyro-β-homoglutamic acid at the N-terminus?
Prevention of N-terminal cyclization is crucial for successful synthesis. The most effective strategy is to couple the subsequent amino acid to the N-terminal β-hGlu residue as quickly and efficiently as possible after its deprotection.
-
Immediate Coupling: Do not leave the N-terminal β-hGlu with a free amino group exposed for extended periods. Proceed with the next coupling step immediately after Fmoc deprotection.
-
Use of Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU or HCTU to ensure a rapid acylation of the N-terminal amino group, minimizing the time available for intramolecular cyclization.
Q3: What side-chain protecting group is recommended for beta-homoglutamic acid in Fmoc-SPPS?
For Fmoc-based solid-phase peptide synthesis, the use of a tert-butyl (OtBu) ester to protect the side-chain carboxyl group of beta-homoglutamic acid is the standard and recommended strategy.[2][3][4]
-
Stability: The OtBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF).
-
Cleavage: It is readily cleaved under standard acidic conditions used for the final peptide cleavage from the resin (e.g., trifluoroacetic acid - TFA).[4]
For specialized applications requiring orthogonal deprotection, other protecting groups like allyl (OAll) esters can be considered, which are removed by palladium catalysts.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired full-length peptide, with a major byproduct corresponding to the mass of the N-terminal fragment. | N-terminal pyro-β-homoglutamic acid formation. | 1. Ensure immediate coupling of the second amino acid after deprotection of the N-terminal β-hGlu. 2. Use a highly efficient coupling reagent (e.g., HATU, HCTU) and a slight excess of the amino acid to drive the reaction to completion quickly. 3. Consider a "pre-activation" strategy where the incoming amino acid is activated with the coupling reagent before being added to the deprotected N-terminal β-hGlu. |
| Presence of a persistent impurity with the same mass as the target peptide, but with a different retention time on HPLC. | Racemization of the β-hGlu residue or an adjacent amino acid. | 1. Use an additive like HOBt or OxymaPure® with your carbodiimide coupling reagent (e.g., DIC) to suppress racemization.[2] 2. Avoid prolonged exposure to the basic conditions of Fmoc deprotection. 3. For difficult couplings, consider using a lower reaction temperature if your synthesizer allows. |
| Incomplete coupling to the amino acid preceding β-hGlu. | Steric hindrance from the β-hGlu side chain and protecting group. | 1. Perform a "double coupling" step for the amino acid being coupled to the residue before β-hGlu. 2. Increase the coupling time for this specific step. 3. Switch to a more potent coupling reagent for this particular coupling. |
| Poor swelling of the resin and failed synthesis after several residues have been added. | Peptide aggregation on the solid support. | 1. Switch to a more polar solvent system, such as N-methylpyrrolidone (NMP) or a mixture of DMF with a small amount of DMSO. 2. Incorporate a pseudo-proline dipeptide in a suitable position in your sequence to disrupt secondary structure formation. 3. Synthesize at a higher temperature if using a microwave peptide synthesizer. |
Experimental Protocols
Standard Protocol for Coupling of Fmoc-β-hGlu(OtBu)-OH in Fmoc-SPPS
This protocol assumes a standard solid-phase peptide synthesis procedure on a resin such as Rink Amide.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the preceding amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-β-hGlu(OtBu)-OH and 3.9 equivalents of HCTU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
Technical Support Center: Aggregation of Peptides Containing β-Amino Acids During Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing β-amino acids during solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during the synthesis of peptides containing β-amino acids?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is driven by intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets.[1] For peptides incorporating β-amino acids, the altered backbone conformation can either promote or inhibit aggregation depending on the specific β-amino acid and the surrounding sequence. Aggregation is a significant problem because it can lead to incomplete coupling and deprotection reactions, resulting in low yields, truncated sequences, and difficult purification of the final product.[1] A visible sign of on-resin aggregation is the shrinking or lack of swelling of the resin beads.[1]
Q2: Are peptides containing β-amino acids more prone to aggregation than standard α-peptides?
A2: The propensity for aggregation in β-amino acid-containing peptides is sequence-dependent and not universally higher or lower than that of α-peptides. The additional methylene group in the β-amino acid backbone alters the peptide's conformational flexibility and hydrogen bonding patterns. Certain β-amino acid residues, particularly those with hydrophobic side chains, can increase the tendency for aggregation.
Q3: How can I predict if my β-peptide sequence is likely to aggregate?
A3: While predicting aggregation with certainty is challenging, several factors can indicate a higher risk[1]:
-
Hydrophobicity: Sequences rich in hydrophobic β-amino acids are more prone to aggregation.
-
Sequence Length: Aggregation is more common in peptides longer than 10-15 residues.
-
Repetitive Sequences: Repeating units of β-amino acids can favor self-assembly.
-
β-branched Residues: The presence of β-branched amino acids (Val, Ile, Thr) near the C-terminus can promote aggregation.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of peptides containing β-amino acids that are prone to aggregation.
| Problem | Potential Cause | Recommended Solution(s) | Experimental Protocol |
| Incomplete Coupling (Positive Kaiser Test after extended coupling time) | On-resin peptide aggregation is preventing access of the activated amino acid to the N-terminus of the growing peptide chain. | 1. Switch to a more effective coupling reagent. 2. Increase the temperature of the coupling reaction. 3. Use a solvent system known to disrupt secondary structures. 4. Incorporate a pseudoproline dipeptide. | See Protocols 1, 2, 3, and 4. |
| Incomplete Fmoc-Deprotection (Tailing of the Fmoc-piperidine adduct peak in UV monitoring) | Aggregation is hindering the access of the deprotection reagent (piperidine) to the Fmoc group. | 1. Use a stronger deprotection base. 2. Increase the temperature of the deprotection step. 3. Add chaotropic salts to the deprotection solution. | See Protocol 5. |
| Resin Shrinking or Clumping | Severe on-resin aggregation. | 1. Resuspend the resin in a "Magic Mixture" solvent. 2. Sonnicate the reaction vessel. 3. Switch to a low-loading resin or a resin with a more polar support. | See Protocol 6. |
| Difficulty Purifying the Cleaved Peptide | The cleaved peptide is aggregated and insoluble in standard purification solvents. | 1. Cleave the peptide under conditions that minimize aggregation. 2. Dissolve the crude peptide in a strong denaturing solvent before purification. 3. Perform purification at a basic pH. | See Protocol 7. |
Experimental Protocols
Protocol 1: Enhanced Coupling with High-Efficiency Reagents
For difficult couplings involving aggregating β-peptide sequences, standard coupling reagents may be insufficient. The use of more powerful phosphonium or uronium salt-based reagents can improve yields.
Reagents:
-
Fmoc-β-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
HOAt (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the peptide-resin in NMP.
-
In a separate vessel, dissolve the Fmoc-β-amino acid, HATU, and HOAt in NMP.
-
Add DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Drain the NMP from the reaction vessel and add the activation mixture to the resin.
-
Couple for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 40-50°C).
-
Wash the resin thoroughly with NMP.
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Microwave-Assisted Synthesis to Reduce Aggregation
Microwave energy can disrupt the intermolecular hydrogen bonds that lead to aggregation, thereby improving coupling and deprotection efficiency.
Procedure:
-
Perform standard Fmoc-SPPS cycles in a microwave peptide synthesizer.
-
Set the coupling temperature to 70-80°C for 5-10 minutes.
-
Set the deprotection temperature to 70-80°C for 3-5 minutes.
-
Monitor the synthesis using a real-time UV-Vis detector to observe any changes in aggregation behavior.
Protocol 3: Utilizing Aggregation-Disrupting Solvents
The choice of solvent plays a crucial role in preventing aggregation. NMP is generally superior to DMF, and the addition of DMSO can further help to solvate the growing peptide chain.
Solvent Composition:
-
A mixture of NMP and DMSO (e.g., 1:1 v/v) can be used for both coupling and deprotection steps.
-
Alternatively, a "Magic Mixture" can be employed for particularly stubborn aggregation.[1] This consists of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate.[3]
Protocol 4: Incorporation of Pseudoproline Dipeptides
Pseudoproline dipeptides introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheet structures.[4] They are incorporated as dipeptide units during the synthesis.
Guidelines for Use:
-
Strategically replace a Ser or Thr residue that is adjacent to another amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.
-
Insert pseudoprolines approximately every 6-8 residues in long or aggregation-prone sequences.
-
Position pseudoprolines before hydrophobic clusters of amino acids.[3]
Coupling Protocol:
-
Use standard coupling protocols (e.g., with HBTU/DIPEA or DIC/HOBt) to incorporate the pseudoproline dipeptide.[4]
-
The pseudoproline is stable to the piperidine used for Fmoc deprotection and is removed during the final TFA cleavage, regenerating the native Ser or Thr residue.
Protocol 5: Enhanced Fmoc-Deprotection
For aggregated sequences where Fmoc removal is sluggish, a stronger base or the addition of chaotropic salts can be beneficial.
Reagents:
-
20% Piperidine in NMP (standard)
-
Alternative: 2% DBU, 2% Piperidine in NMP
-
Optional: 0.1 M HOBt in the deprotection solution to suppress aspartimide formation.
-
Optional: Chaotropic salts such as LiCl (e.g., 1 M) can be added to the deprotection solution.
Protocol 6: On-Resin Disruption of Aggregates
If the resin has visibly shrunk or clumped, aggressive measures may be needed to resolubilize the peptide chains.
Procedure:
-
Wash the resin with the "Magic Mixture" (see Protocol 3) at 55°C.[3]
-
Gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates.
-
Proceed with the next coupling or deprotection step using an aggregation-disrupting solvent system.
Protocol 7: Cleavage and Purification of Aggregated Peptides
The handling of the peptide after cleavage is critical to prevent further aggregation and to facilitate purification.
Cleavage:
-
Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
-
For peptides prone to aggregation upon cleavage, consider direct precipitation into cold ether containing a denaturant like guanidine hydrochloride.
Purification:
-
If the crude peptide is insoluble in standard HPLC solvents (e.g., water/acetonitrile with 0.1% TFA), dissolve it in a small amount of a strong solvent such as hexafluoroisopropanol (HFIP) or DMSO first.[5]
-
Dilute the dissolved peptide into the initial HPLC mobile phase immediately before injection.
-
For highly aggregated peptides, purification at a basic pH (e.g., using ammonium bicarbonate or ammonium hydroxide buffers) can improve solubility and chromatographic resolution.[5]
Visualizing Workflows and Logic
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
Diagram 2: Logic for Selecting an Aggregation Mitigation Strategy
Caption: Decision tree for selecting an aggregation mitigation strategy.
References
Technical Support Center: Optimizing Coupling of Fmoc-β-D-HomoGlu-OtBu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of the sterically hindered amino acid, Fmoc-β-D-HomoGlu-OtBu, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-β-D-HomoGlu-OtBu considered a "difficult" amino acid to couple in SPPS?
Fmoc-β-D-HomoGlu-OtBu presents a significant challenge in solid-phase peptide synthesis due to steric hindrance. The combination of the bulky Fmoc protecting group, the β-amino acid structure which alters the standard peptide bond geometry, and the tert-butyl (OtBu) side-chain protection creates a crowded environment around the reactive carboxyl group. This steric bulk can impede the approach of the activated amino acid to the free amine on the growing peptide chain, leading to slower reaction rates and incomplete coupling.
Q2: Which coupling reagents are recommended for Fmoc-β-D-HomoGlu-OtBu?
For sterically hindered amino acids like Fmoc-β-D-HomoGlu-OtBu, more potent coupling reagents are generally required to achieve high coupling efficiency. Uranyl/aminium salt-based reagents are often preferred over carbodiimides. Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid activation and high reactivity.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and commonly used coupling reagent, though slightly less reactive than HATU.[2]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that offers high efficiency, often comparable to HATU, with the added benefit of producing water-soluble byproducts, simplifying purification.
Q3: What is the role of additives like HOBt and OxymaPure?
Additives are crucial in peptide coupling reactions to suppress side reactions, particularly racemization, and to enhance the reaction rate.
-
HOBt (Hydroxybenzotriazole): Traditionally used with carbodiimides like DCC or DIC to form an active ester, which reduces the risk of racemization.[1]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective alternative to HOBt, known for its superior ability to suppress racemization, especially when used with carbodiimide reagents. It is also a safer alternative as HOBt can have explosive properties.
Q4: When should I consider a "double coupling" strategy?
A double coupling strategy is recommended when a single coupling reaction is known or suspected to be incomplete. This is often the case with sterically hindered residues like Fmoc-β-D-HomoGlu-OtBu. After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of the activated amino acid is added for a second coupling step. This ensures that any unreacted free amines from the first coupling have a second opportunity to react, driving the reaction to completion and minimizing deletion sequences in the final peptide.
Q5: How can I monitor the completion of the coupling reaction?
The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of free primary amines on the resin. The most common method is the Kaiser test (ninhydrin test) .[3][4][5]
-
Positive Kaiser Test (blue/purple beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Kaiser Test (yellow/colorless beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.
For N-substituted amino acids or to confirm a negative Kaiser test, the Chloranil test can be used.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance of Fmoc-β-D-HomoGlu-OtBu. 3. Suboptimal reaction time or temperature. 4. Poor resin swelling or solvent penetration. 5. Aggregation of the growing peptide chain. | 1. Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or COMU). 2. Perform a double coupling.[6] 3. Increase the coupling time (e.g., from 1 hour to 2-4 hours). Consider increasing the temperature (e.g., to 40-50°C), but be mindful of potential side reactions. 4. Ensure adequate resin swelling in a suitable solvent like DMF or NMP before coupling. 5. If aggregation is suspected, switch to a more polar solvent mixture (e.g., DMF/DMSO) or use a lower substitution resin. |
| Low Purity of the Crude Peptide | 1. Incomplete coupling leading to deletion sequences. 2. Racemization during activation/coupling. 3. Side reactions such as aspartimide formation (if adjacent to Asp or Asn). 4. Impurities in the Fmoc-amino acid. | 1. Implement a double coupling strategy and monitor completion with the Kaiser test. 2. Use a racemization-suppressing additive like OxymaPure, especially with carbodiimide reagents. Use a weaker base like collidine instead of DIPEA. 3. While less common with β-amino acids, be mindful of sequence-dependent side reactions. 4. Ensure the use of high-purity Fmoc-β-D-HomoGlu-OtBu. |
| Aggregation During Synthesis | 1. Hydrophobic nature of the growing peptide chain. 2. Formation of secondary structures on the resin. | 1. Switch to a more polar solvent such as N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture. 2. Use a lower-loading resin to increase the distance between peptide chains. Consider microwave-assisted synthesis to disrupt aggregates. |
Data Presentation
The following tables provide a qualitative and estimated quantitative comparison of common coupling reagents for sterically hindered amino acids like Fmoc-β-D-HomoGlu-OtBu. The quantitative data is representative and based on general findings for difficult couplings, as specific comparative data for this exact amino acid is limited in the literature.
Table 1: Qualitative Comparison of Coupling Reagents
| Coupling Reagent | Reactivity | Racemization Risk | Cost | Key Advantages |
| HATU | Very High | Low | High | Excellent for hindered amino acids and rapid couplings. |
| HBTU | High | Low | Medium | Good all-purpose reagent, widely used. |
| COMU | Very High | Very Low | High | High reactivity, low racemization, and water-soluble byproducts. |
| DIC/Oxyma | Medium | Very Low | Low | Cost-effective, excellent racemization suppression. |
Table 2: Estimated Coupling Efficiency for Fmoc-β-D-HomoGlu-OtBu
| Coupling Reagent | Coupling Time (hours) | Estimated Yield (Single Couple) | Estimated Yield (Double Couple) |
| HATU | 1 - 2 | 95 - 99% | >99% |
| HBTU | 2 - 4 | 90 - 97% | >98% |
| COMU | 1 - 2 | 96 - 99% | >99% |
| DIC/Oxyma | 4 - 6 | 85 - 95% | >97% |
Disclaimer: The yields presented are estimates for a typical coupling on a standard resin and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling with HATU
-
Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-β-D-HomoGlu-OtBu (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling Procedure
-
Following a positive Kaiser test from the initial coupling, repeat steps 2-4 from Protocol 1 using fresh reagents.
-
Perform a second Kaiser test to confirm coupling completion.
Protocol 3: Kaiser Test for Monitoring Coupling
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.[5]
-
Observation: Observe the color of the beads and the solution.
-
Blue/purple beads and/or solution: Incomplete coupling.
-
Yellow/colorless beads and solution: Complete coupling.
-
Mandatory Visualizations
Experimental Workflow for Coupling Optimization
Caption: Workflow for optimizing the coupling of Fmoc-β-D-HomoGlu-OtBu.
Troubleshooting Logic for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that can significantly impact the purity and yield of the final peptide. The conventional use of piperidine, while effective, is often associated with undesirable side reactions. This technical support center provides a comprehensive guide to alternative bases for Fmoc deprotection, offering troubleshooting advice and detailed protocols to help mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?
A1: The most common side reactions encountered with piperidine are:
-
Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.[1][2]
-
Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a loss of yield. This is particularly problematic for sequences containing proline or other residues that are prone to cyclization.[3][4][5][6]
-
Racemization: The basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, particularly at the C-terminus or for residues like cysteine and histidine.
Q2: What are the main alternative bases to piperidine for Fmoc deprotection?
A2: Several alternative bases are employed to minimize the side reactions seen with piperidine. These include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used in lower concentrations than piperidine.
-
Piperazine (PZ): A less nucleophilic and less basic alternative to piperidine. It is often used in combination with DBU.
-
4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy but potentially reduced side reactions in some cases.
-
Dipropylamine (DPA): A secondary amine that has shown significant promise in reducing aspartimide formation.[7][8]
Q3: How do these alternative bases help in reducing side reactions?
A3: The choice of an alternative base is guided by its basicity, nucleophilicity, and steric hindrance.
-
Weaker bases like piperazine can reduce the rate of base-catalyzed side reactions such as aspartimide formation.
-
Non-nucleophilic bases like DBU avoid the formation of piperidine adducts.
-
Sterically hindered bases can sometimes offer selectivity and reduce unwanted side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Insufficient deprotection time or reagent concentration, aggregation of the peptide on the resin. | - Increase the deprotection time or perform a second deprotection step.- Consider using a stronger deprotection cocktail, such as DBU-containing solutions.- For aggregated sequences, consider using a solvent with better swelling properties or performing the deprotection at a slightly elevated temperature. |
| High Levels of Aspartimide Formation | The peptide sequence is prone to this side reaction (e.g., contains Asp-Gly or Asp-Ser sequences); the base is too strong or used for too long. | - Switch to a less basic deprotection reagent like piperazine or dipropylamine.[7][8]- Add a weak acid like formic acid or HOBt to the deprotection solution to buffer the basicity.- Use a shorter deprotection time. |
| Significant Diketopiperazine (DKP) Formation | The N-terminal dipeptide sequence is susceptible to cyclization (e.g., contains Proline). | - Use a dipeptide building block to introduce the problematic sequence.- Employ a resin with a more sterically hindered linker.- Consider using 2-chlorotrityl chloride resin for C-terminal acid peptides, as the cleavage conditions are milder. |
| Racemization of Amino Acids | The amino acid is particularly susceptible to epimerization (e.g., Cys, His); prolonged exposure to basic conditions. | - For susceptible amino acids, consider using a milder deprotection reagent or shorter deprotection times.- During the coupling of racemization-prone amino acids, use a less basic activation method. |
| Formation of Deletion Sequences | Incomplete deprotection leading to unreacted N-termini that are then capped in the subsequent coupling step. | - Ensure complete deprotection by monitoring with a qualitative test (e.g., Kaiser test).- Optimize the deprotection protocol by adjusting time, temperature, or reagent concentration. |
Quantitative Data on Side Reaction Formation
The choice of deprotection reagent can have a significant impact on the level of side product formation. The following tables summarize quantitative data from comparative studies.
Table 1: Aspartimide Formation with Different Deprotection Reagents
| Deprotection Reagent | Peptide Sequence | Aspartimide (%) | Reference |
| 20% Piperidine in DMF | VKDGYI | 17 | [7] |
| 2% DBU in DMF | VKDGYI | 25 | [7] |
| 5% Piperazine / 2% DBU in DMF | VKDGYI | Not specified (byproducts only) | [7] |
| 25% Dipropylamine in DMF | VKDGYI | 4 | [7] |
| 20% Piperidine in DMF | GDGAKF | 32 | [8] |
| 25% Dipropylamine in DMF | GDGAKF | 8 | [8] |
Note: Experimental conditions can vary between studies, affecting the absolute percentages of side products.
Table 2: Peptide Yield and Purity with Different Deprotection Reagents
| Deprotection Reagent | Peptide | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) | Reference |
| 4-Methylpiperidine | NBC112 | 86.4 | 74.8 | 64.5 | |
| Piperidine | NBC112 | 79.5 | 76.5 | 60.8 | |
| Piperazine | NBC112 | 81.7 | 81.7 | 66.7 | |
| 4-Methylpiperidine | NBC155 | 78.3 | 77.3 | 60.5 | |
| Piperidine | NBC155 | 76.8 | 79.7 | 61.2 | |
| Piperazine | NBC155 | 75.3 | 78.8 | 59.3 |
Peptide-Specific Yield is defined as (Total Crude Yield x Purity)/100.
Experimental Protocols
Standard Piperidine Deprotection:
-
Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in dimethylformamide (DMF).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
DBU-Based Deprotection:
-
Option 1: DBU alone
-
Treat the resin with a 2% (v/v) solution of DBU in DMF.
-
Agitate for 5-10 minutes at room temperature.
-
Drain and wash the resin with DMF.
-
-
Option 2: DBU/Piperidine Cocktail
-
Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.
-
Treat the resin with this solution and agitate for 5-10 minutes.
-
Drain and wash thoroughly with DMF.
-
Piperazine/DBU Deprotection:
-
Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.
-
For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.
-
Treat the resin with the deprotection solution and agitate for 5-10 minutes.
-
Drain and wash the resin extensively with DMF.
4-Methylpiperidine Deprotection:
-
Use a 20% (v/v) solution of 4-methylpiperidine in DMF.
-
Follow the same two-step deprotection and washing procedure as for standard piperidine deprotection.
Dipropylamine (DPA) Deprotection:
-
Prepare a 25% (v/v) solution of dipropylamine in DMF.
-
Perform a double deprotection:
-
First treatment for 1 minute.
-
Second treatment for 4 minutes.
-
-
Wash the resin thoroughly with DMF after each deprotection step.[7]
Reaction Mechanisms and Workflows
Caption: General mechanism of Fmoc deprotection.
Caption: Aspartimide formation pathway.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Beta-Homoamino Acid Peptide Cleavage: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis of peptides incorporating beta-homoamino acids presents unique opportunities and challenges. The altered backbone structure, while offering advantages in stability and conformational diversity, can introduce complexities during the final cleavage step from the solid-phase resin. This technical support center provides troubleshooting guidance and frequently asked questions to navigate these specific issues and ensure successful peptide isolation.
Frequently Asked Questions (FAQs)
Q1: Why is cleaving peptides with beta-homoamino acids from the resin sometimes problematic?
The primary challenge arises from increased steric hindrance. The additional methylene group in the backbone of beta-homoamino acids can shield the acid-labile linkage between the peptide and the resin, making it less accessible to the cleavage reagents. This can lead to incomplete cleavage and lower yields compared to standard alpha-amino acid peptides.
Q2: Are standard cleavage cocktails, such as those with high concentrations of trifluoroacetic acid (TFA), effective for these peptides?
Standard TFA-based cleavage cocktails are generally effective, but their efficiency may be reduced. The optimal concentration of TFA and the choice of scavengers may need to be adjusted to overcome the steric challenges posed by beta-homoamino acids.
Q3: What are the signs of incomplete cleavage?
Incomplete cleavage is typically identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In an HPLC chromatogram, you may observe a smaller peak for your desired peptide and potentially a broader peak or multiple unresolved peaks corresponding to resin-bound or partially cleaved peptide fragments. Mass spectrometry analysis of the crude product might show a lower than expected amount of the target peptide ion.
Q4: Can I use the same cleavage time and temperature as for alpha-peptides?
It is often necessary to extend the cleavage time to ensure complete removal of the peptide from the resin. While standard cleavage times for alpha-peptides are typically 2-4 hours, peptides with beta-homoamino acids may require longer incubation periods.[1] It is advisable to perform a time-course study to determine the optimal cleavage duration for your specific peptide. Temperature is a critical parameter; while slightly elevated temperatures can sometimes improve cleavage efficiency, they can also increase the risk of side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield after cleavage | Incomplete cleavage due to steric hindrance from beta-homoamino acids. | 1. Increase Cleavage Time: Extend the cleavage reaction time in increments (e.g., 4, 6, 8 hours) and monitor for improvement. 2. Optimize TFA Concentration: While standard is 95% TFA, a slightly higher concentration might be beneficial, but be cautious of potential side reactions. 3. Re-cleavage: After the initial cleavage and filtration, the resin can be subjected to a second round of cleavage with fresh reagent to recover any remaining peptide.[2] |
| Presence of multiple peaks in HPLC of crude product | Incomplete removal of protecting groups from beta-homoamino acid side chains or side reactions during cleavage. | 1. Optimize Scavenger Cocktail: The choice and concentration of scavengers are crucial. For peptides with sensitive residues, a more complex scavenger cocktail may be necessary. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a robust option for complex peptides.[3] 2. Analyze Side Products: Use MS/MS to identify the nature of the side products. This can help in pinpointing the specific side reaction and choosing the appropriate scavenger. |
| Peptide is not precipitating from ether | The peptide may be highly hydrophobic or very short. | 1. Concentrate the TFA: Before adding to ether, carefully reduce the volume of the TFA solution under a stream of nitrogen.[2] 2. Use a different precipitation solvent: Try a different non-polar solvent or a mixture of solvents. 3. Alternative isolation: If precipitation fails, the peptide can be isolated by direct purification from the cleavage cocktail using preparative HPLC. |
| Resin turns an unusual color during cleavage | Formation of carbocations from protecting groups. This is a normal observation. | For peptides containing Trt-protected residues, a deep yellow color is expected due to the formation of the trityl cation.[1] This typically does not affect the quality of the final peptide. |
Experimental Protocols
Standard Protocol for Cleavage of Peptides with Beta-Homoamino Acids
This protocol provides a starting point for the cleavage of peptides containing beta-homoamino acids. Optimization may be required based on the specific peptide sequence.
-
Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under vacuum for at least 2 hours.[4]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A recommended starting cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[3]
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature.
-
Allow the reaction to proceed for 4-6 hours. It is advisable to take small aliquots at different time points (e.g., 2, 4, 6 hours) for analysis to determine the optimal cleavage time.[1]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Slowly add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[4]
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Analyze the crude peptide using HPLC and MS.
-
Purify the peptide using preparative HPLC.
-
Troubleshooting Workflow: Incomplete Cleavage
Caption: Workflow for addressing incomplete peptide cleavage.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a cleavage strategy can be visualized as a logical flow based on the properties of the peptide containing beta-homoamino acids.
Caption: Decision tree for cleavage strategy selection.
References
Technical Support Center: Enhancing the Solubility of Peptides Containing Hydrophobic β-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of synthetic peptides incorporating hydrophobic β-amino acids. The unique conformational properties of β-amino acids can contribute to increased hydrophobicity and a higher propensity for aggregation, posing significant challenges during experimental work. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility problems encountered with peptides containing hydrophobic β-amino acids.
Problem: My peptide will not dissolve in aqueous buffers (e.g., PBS, Tris).
| Question | Possible Cause | Suggested Solution |
| Have you determined the peptide's net charge at the buffer's pH? | The pH of the solution is near the peptide's isoelectric point (pI), where solubility is minimal. | Calculate the theoretical pI of your peptide. Adjust the pH of the buffer to be at least 2 units away from the pI. For basic peptides (net positive charge), use an acidic buffer. For acidic peptides (net negative charge), use a basic buffer.[1][2] |
| What is the percentage of hydrophobic residues in your peptide sequence? | A high content of hydrophobic α- and β-amino acids leads to poor aqueous solubility. Peptides with over 50% hydrophobic residues are often insoluble in aqueous solutions alone.[1] | Use a small amount of an organic co-solvent to aid dissolution before adding the aqueous buffer. Start with Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[1][2][3] Caution: Ensure the final concentration of the organic solvent is compatible with your downstream application. |
| Have you tried physical methods to aid dissolution? | The peptide may be slow to dissolve or may have formed small aggregates. | Gentle warming (to around 40°C) and sonication can help break up aggregates and increase the rate of dissolution.[1] Always centrifuge the solution before use to pellet any remaining insoluble material. |
Problem: My peptide precipitates out of solution when I add it to my aqueous experimental medium.
| Question | Possible Cause | Suggested Solution |
| What was the initial solvent for your peptide stock solution? | The peptide has limited solubility in the final aqueous buffer, and the addition of the stock solution causes it to crash out. | Decrease the concentration of the peptide in the final solution. Add the peptide stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.[1][3] |
| Is the ionic strength of your final buffer high? | High salt concentrations can sometimes decrease the solubility of hydrophobic peptides ("salting out"). | Try reducing the salt concentration of your final buffer, if permissible for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for a new peptide with high hydrophobicity?
A1: For a novel peptide with unknown solubility, a conservative approach is to first try dissolving a small amount in deionized water. If that fails, the next step depends on the peptide's net charge. For acidic peptides, a dilute basic solution (e.g., 0.1% ammonium hydroxide) can be used. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) is recommended.[1][3] For neutral and highly hydrophobic peptides, a small amount of an organic solvent like DMSO is the most common starting point.[2]
Q2: How can I determine the net charge of my peptide?
A2: You can estimate the net charge of your peptide at a given pH by summing the charges of the amino and carboxyl termini and the side chains of the amino acid residues. At neutral pH (~7):
-
Basic residues (Lys, Arg, His): +1 charge
-
Acidic residues (Asp, Glu): -1 charge
-
N-terminus: +1 charge
-
C-terminus: -1 charge
Online peptide analysis tools can also quickly calculate the theoretical net charge and isoelectric point (pI).
Q3: Are there any chemical modifications that can permanently improve the solubility of my peptide?
A3: Yes, several chemical modifications can enhance the solubility of hydrophobic peptides:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can significantly increase hydrophilicity and reduce aggregation.
-
Amino Acid Substitution: If your research allows, substituting some hydrophobic β-amino acids with hydrophilic or charged α- or β-amino acids can improve solubility.
-
Addition of Charged Residues: Adding charged amino acids, such as lysine or arginine, to the N- or C-terminus can increase the overall charge and improve aqueous solubility.
Q4: Can the inclusion of β-amino acids themselves affect solubility?
A4: Yes. The additional methylene group in the backbone of β-amino acids can alter the peptide's conformational flexibility and hydrogen bonding patterns. While this can lead to more stable secondary structures, it can also promote the formation of ordered aggregates, particularly with hydrophobic side chains, which decreases solubility. The specific effect will depend on the type and position of the β-amino acid in the sequence.
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent (DMSO)
Objective: To dissolve a hydrophobic peptide for use in an aqueous solution.
Materials:
-
Lyophilized peptide containing hydrophobic β-amino acids
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile deionized water or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small, precise volume of DMSO to the peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes. If dissolution is not complete, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
To prepare a working solution, add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This gradual addition helps to prevent the peptide from precipitating.
-
Do not exceed the final recommended concentration of DMSO for your specific assay (typically <1%).
-
If the solution becomes cloudy, the solubility limit in that buffer may have been exceeded.
-
Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved peptide. Carefully transfer the supernatant to a new tube.
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To improve the aqueous solubility of a hydrophobic peptide by forming an inclusion complex with a cyclodextrin.
Materials:
-
Lyophilized peptide containing hydrophobic β-amino acids
-
β-cyclodextrin or a chemically modified derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Desired aqueous buffer (e.g., phosphate or Tris buffer)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and peptide, but a starting point is typically a 5-10 fold molar excess of cyclodextrin to the peptide.
-
Adjust the pH of the cyclodextrin solution to a value that is optimal for the peptide's charge (at least 2 pH units away from its pI).
-
Slowly add the lyophilized peptide powder to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
After stirring, visually inspect the solution for clarity.
-
Filter the solution through a 0.22 µm syringe filter to remove any remaining insoluble material.
-
The concentration of the solubilized peptide can be determined by a suitable method such as UV spectroscopy or HPLC.
Quantitative Data on Solubility Enhancement
Specific quantitative data on the solubility improvement for peptides containing hydrophobic β-amino acids is not extensively available in the public literature. The solubility of these peptides is highly sequence-dependent. However, the following table provides general guidelines on the expected solubility improvements with different methods based on principles for hydrophobic peptides.
| Method | Typical Solvent/Excipient | Expected Fold Increase in Solubility | Remarks |
| pH Adjustment | Acidic or basic buffers | Highly variable; can be >10-fold | Most effective when the peptide has a net charge; solubility is minimal at the isoelectric point. |
| Co-solvents | DMSO, DMF, Acetonitrile | Not a direct "increase" but allows for dissolution at high concentrations for subsequent dilution. | The final concentration of the organic solvent must be compatible with the experiment. |
| Cyclodextrins | HP-β-CD, Sulfobutylether-β-CD | 2 to >100-fold | Dependent on the "fit" of the hydrophobic side chains into the cyclodextrin cavity. |
| PEGylation | Covalent attachment of PEG | Can be >100-fold | Also increases hydrodynamic size, which can affect biological activity and clearance. |
Visualizations
References
Validation & Comparative
Beta-Amino Acid Peptides Demonstrate Superior Enzymatic Stability Over Alpha-Amino Acid Counterparts
For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced in vivo efficacy is a paramount challenge. A significant hurdle in this endeavor is the rapid degradation of conventional alpha-amino acid peptides by endogenous proteases. This guide provides a comprehensive comparison of the enzymatic stability of beta-amino acid peptides versus their alpha-amino acid counterparts, supported by experimental data, detailed protocols, and visual representations of key concepts.
The inherent structural differences between alpha- and beta-amino acids are at the core of the enhanced stability observed in beta-peptides. The additional methylene group in the backbone of beta-amino acids disrupts the recognition sites for many common proteases, rendering beta-peptides and mixed alpha/beta-peptides significantly more resistant to enzymatic cleavage. This increased stability translates to a longer plasma half-life, a critical attribute for the development of effective peptide-based therapeutics.
Quantitative Comparison of Enzymatic Stability
The superior stability of peptides incorporating beta-amino acids has been demonstrated in multiple studies. Below is a summary of quantitative data comparing the proteolytic resistance of alpha-peptides and their beta-peptide or alpha/beta-peptide analogs.
| Peptide Type | Protease | Experimental Conditions | Stability Outcome | Reference |
| α-peptide (PTH-α) | Trypsin | In vitro digestion | Relative half-life of 1 | [1] |
| α/β-peptide (PTH-α/β) | Trypsin | In vitro digestion | Relative half-life of >200 | [1] |
| α/β-peptide (ZVEGF-α/β) | Proteinase K | In vitro digestion | Relative half-life of >280 | [2] |
| α-peptide (ZVEGF-α) | Proteinase K | In vitro digestion | Relative half-life of 1 | [2] |
| α,β-peptide (peptide 4) | Trypsin, Chymotrypsin | In vitro incubation for 36 hours | No proteolysis detected | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for assessing the enzymatic stability of peptides.
Protocol 1: Trypsin Digestion Assay for Peptides
This protocol is adapted from standard protein digestion methods and can be optimized for specific peptides.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable buffer)
-
Trypsin solution (e.g., sequencing grade, 0.5 mg/mL in 50 mM Tris-HCl, pH 8)
-
Digestion Buffer: 50 mM Tris-HCl, pH 8, containing 1 mM CaCl2
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
HPLC or LC-MS system for analysis
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine the peptide stock solution with the Digestion Buffer to a final peptide concentration of 100 µM.
-
Enzyme Addition: Add trypsin solution to the peptide sample at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the Quenching Solution in a 1:1 ratio.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC or LC-MS to determine the percentage of the remaining intact peptide. The amount of intact peptide at time 0 is considered 100%.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Protocol 2: Peptide Stability Assay in Human Plasma using HPLC-MS
This protocol provides a framework for assessing peptide stability in a more physiologically relevant matrix.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water)
-
Human plasma (pooled, anticoagulated with EDTA or citrate)
-
Precipitation Solution: Acetonitrile with 1% formic acid
-
HPLC-MS system
Procedure:
-
Pre-incubation: Pre-warm the human plasma to 37°C.
-
Spiking: Spike the peptide stock solution into the pre-warmed plasma to achieve a final concentration of 10 µM.
-
Incubation: Incubate the plasma-peptide mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect an aliquot of the incubation mixture.
-
Protein Precipitation: Add three volumes of ice-cold Precipitation Solution to the plasma aliquot to precipitate plasma proteins and quench enzymatic activity.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the intact peptide.
-
Data Analysis: Calculate the percentage of the remaining peptide at each time point relative to the initial concentration at time 0. Determine the half-life of the peptide by fitting the data to a first-order decay model.
Visualizing the Concepts
Diagrams can aid in understanding the complex biological processes and experimental designs involved in peptide stability studies.
Conclusion
The incorporation of beta-amino acids into peptide sequences presents a robust strategy to overcome the challenge of enzymatic degradation. The altered backbone structure of beta-peptides significantly hinders protease recognition and cleavage, leading to a substantial increase in their stability in biological matrices. This enhanced stability is a critical factor in improving the pharmacokinetic profiles of peptide drug candidates, ultimately paving the way for more effective and durable therapeutic interventions. The experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers engaged in the design and evaluation of next-generation, protease-resistant peptides.
References
Unveiling the Structural Nuances: A Comparative Guide to Peptides Containing β-Homoglutamic Acid versus Glutamic Acid
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of amino acid modifications on peptide structure is paramount. The substitution of the proteinogenic α-amino acid, L-glutamic acid (Glu), with its homolog, L-β-homoglutamic acid (β-hGlu), introduces an additional methylene group into the peptide backbone. This seemingly minor alteration can induce profound changes in local and global conformation, influencing secondary structure, stability, and ultimately, biological activity.
This guide provides a comprehensive comparison of the structural differences between peptides incorporating β-homoglutamic acid and those containing glutamic acid, supported by experimental data and detailed methodologies.
Key Structural Differences at a Glance
The primary distinction between glutamic acid and β-homoglutamic acid lies in the position of the amino group relative to the side-chain carboxyl group. In glutamic acid, an α-amino acid, the amino group is attached to the α-carbon, adjacent to the backbone carbonyl. In β-homoglutamic acid, a β-amino acid, the amino group is on the β-carbon, creating a more extended backbone structure. This extension increases the number of rotatable bonds in the backbone, affording β-peptides a greater degree of conformational flexibility and the ability to adopt novel secondary structures not readily accessible to their α-peptide counterparts.
| Feature | Peptides with Glutamic Acid | Peptides with β-Homoglutamic Acid |
| Backbone Structure | Standard α-peptide backbone | Extended β-peptide backbone with an additional methylene group per β-hGlu residue |
| Secondary Structure Propensity | Predominantly α-helices and β-sheets | Can form unique helical structures (e.g., 14-helices, 12-helices) and other stable folds.[1] |
| Proteolytic Stability | Susceptible to degradation by proteases | Generally exhibit high resistance to proteolytic enzymes.[2] |
| Side Chain Orientation | Defined by φ and ψ dihedral angles of the α-amino acid backbone | Influenced by the additional backbone torsion angles (θ), leading to different spatial arrangements |
Conformational Analysis: Insights from Spectroscopy
While direct, head-to-head quantitative comparisons of identical peptide sequences with Glu versus β-hGlu are not abundantly available in the literature, the broader field of β-peptide research provides significant insights into their structural behavior.
Circular Dichroism (CD) Spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. Peptides composed of α-amino acids typically display characteristic CD spectra: α-helices show negative bands at approximately 222 nm and 208 nm and a positive band around 193 nm, while β-sheets exhibit a negative band near 218 nm and a positive band around 195 nm.
In contrast, β-peptides are known to form stable helical structures, such as the 14-helix, which is characterized by a C=O(i)···H-N(i+2) hydrogen bonding pattern.[1] The CD spectra of β-peptide helices are distinct, often showing a strong minimum around 215 nm, indicative of a well-ordered helical conformation. The incorporation of β-homoglutamic acid is expected to favor the formation of such stable, non-native helical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure of peptides at the atomic level. Key NMR parameters for structural analysis include:
-
Chemical Shifts (δ): The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures. For instance, in α-helices, the α-proton (Hα) chemical shifts are typically upfield (lower ppm) compared to random coil values, whereas in β-sheets, they are downfield (higher ppm). For β-peptides, the additional backbone protons introduce more complexity into the NMR spectra, but also provide more structural information.
-
Coupling Constants (³J): Three-bond scalar couplings, such as ³J(HN,Hα), are related to the dihedral angle φ through the Karplus equation. Different secondary structures have characteristic ranges of ³J values.
-
Nuclear Overhauser Effects (NOEs): NOEs arise from the through-space interaction of protons that are close to each other (< 5 Å). The pattern of NOEs is a powerful tool for determining the secondary and tertiary structure of peptides. For example, the presence of sequential dαN(i, i+1) NOEs is indicative of an extended conformation, while a series of dNN(i, i+1) NOEs suggests a helical structure.
While specific NOE data for a direct Glu vs. β-hGlu comparison is scarce, the general principles suggest that the altered backbone of a β-hGlu-containing peptide would lead to a different set of NOE connectivities compared to its α-peptide analog, reflecting a distinct folded structure.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4, or structure-promoting solvents like trifluoroethanol) to a final concentration of 50-100 µM.
-
Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter.
-
Data Acquisition: Spectra are typically acquired from 190 to 260 nm at a constant temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.
-
Data Processing: The raw data (ellipticity) is converted to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of residues, and l is the path length in cm.
-
Analysis: The resulting spectrum is analyzed for characteristic features of different secondary structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A pH meter is used to adjust the pH to the desired value.
-
Instrumentation: NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are typically acquired, including:
-
1D ¹H spectrum for initial assessment.
-
2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proton-proton correlations.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) if the peptide is ¹⁵N-labeled, for resolving backbone amide signals.
-
-
Data Processing: The raw NMR data is processed using specialized software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment and Structural Analysis: The processed spectra are analyzed to assign all proton resonances to specific atoms in the peptide. The NOE cross-peaks are then used to generate distance restraints, which are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental data.
Impact on Biological Activity and Signaling
The structural alterations induced by the incorporation of β-homoglutamic acid can have significant consequences for the biological activity of peptides. The increased proteolytic stability of β-peptides is a major advantage for their development as therapeutic agents, as it can lead to a longer in vivo half-life.[2]
Furthermore, the distinct three-dimensional structures adopted by β-peptides can lead to altered binding affinities and specificities for biological targets such as receptors and enzymes.[3] While specific signaling pathways directly modulated by the Glu to β-hGlu substitution are not well-documented, it is plausible that the conformational changes could impact interactions with cell surface receptors, thereby influencing downstream signaling cascades. For example, a β-peptide might mimic or antagonize the binding of a natural α-peptide ligand to its receptor, leading to either activation or inhibition of a signaling pathway. Further research is needed to elucidate the specific effects of β-homoglutamic acid-containing peptides on cellular signaling.
Conclusion
The substitution of glutamic acid with β-homoglutamic acid represents a powerful strategy in peptide design to create molecules with novel structural and functional properties. The extended backbone of β-hGlu-containing peptides predisposes them to form stable, non-native secondary structures and confers remarkable resistance to proteolytic degradation. While more direct comparative studies are needed to fully quantify the structural differences, the existing body of research on β-peptides provides a strong foundation for understanding the conformational consequences of this homologation. For drug development professionals and researchers, harnessing these unique structural features opens up new avenues for creating next-generation peptide-based therapeutics with enhanced stability and tailored biological activities.
References
The Impact of Fmoc-β-D-HomoGlu-OtBu on Peptide Biological Activity: A Comparative Overview
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced potency, stability, and selectivity is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit. This guide provides a comparative analysis of peptides containing the synthetic amino acid Fmoc-β-D-HomoGlu-OtBu, focusing on its influence on biological activity and offering insights into relevant experimental methodologies.
The introduction of β-amino acids, such as β-homoglutamic acid (β-hGlu), into peptide sequences offers a powerful tool for modulating their pharmacological properties. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. This structural alteration can lead to significant changes in the peptide's conformation, proteolytic stability, and ultimately, its biological activity. The Fmoc-β-D-HomoGlu-OtBu building block, with its protecting groups, is instrumental in the solid-phase synthesis of such modified peptides.
Enhanced Stability and Modified Bioactivity: A Performance Comparison
While specific quantitative data for direct comparisons of a single peptide with and without β-D-HomoGlu is not extensively available in publicly accessible literature, the overarching consensus in peptidomimetic research points to several key advantages conferred by the incorporation of β-amino acids.
Incorporating β-amino acids, including β-homoglutamic acid, into peptides has been shown to confer several beneficial properties that can enhance their therapeutic potential. These modifications can lead to an increased biological half-life, improved potency and selectivity, and reduced toxicity.[1] The altered peptide backbone makes these molecules more resistant to degradation by proteases, a common challenge in the development of peptide-based drugs.
| Property | Standard Peptides (containing α-Glu) | Peptides Containing β-hGlu | Rationale for Difference |
| Proteolytic Stability | Generally susceptible to degradation by proteases. | Often exhibit increased resistance to enzymatic degradation. | The altered peptide backbone is not readily recognized by standard proteases. |
| Biological Half-life | Can be short, limiting therapeutic efficacy. | Potentially extended due to increased stability. | Reduced clearance by enzymatic pathways. |
| Conformational Flexibility | Adopts well-defined secondary structures (α-helices, β-sheets). | Can induce unique secondary structures (e.g., helices, turns) and alter overall conformation. | The additional methylene group in the backbone provides more conformational options. |
| Receptor Binding Affinity | Specific binding determined by the 3D arrangement of side chains. | May exhibit altered or enhanced binding affinity and selectivity. | The modified conformation can lead to a better fit with the target receptor. |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and evaluation of peptides containing Fmoc-β-D-HomoGlu-OtBu follow established protocols in solid-phase peptide synthesis (SPPS) and subsequent biological assays.
Solid-Phase Peptide Synthesis (SPPS) of β-hGlu Containing Peptides
The synthesis of peptides incorporating β-homoglutamic acid is typically achieved using the Fmoc/tBu strategy on a solid support.
Experimental Workflow for SPPS:
Key Steps:
-
Resin Loading: The C-terminal amino acid is attached to a solid support resin.
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically with a solution of piperidine in a suitable solvent.
-
Amino Acid Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-β-D-HomoGlu-OtBu, is activated and coupled to the deprotected N-terminus.
-
Repetitive Cycles: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the permanent side-chain protecting groups (like OtBu) are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA).
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Biological Activity Assays
The choice of biological assay is dependent on the intended therapeutic application of the peptide. Common assays include:
-
Receptor Binding Assays: To determine the affinity of the peptide for its target receptor. This can be performed using techniques like radioligand binding assays or surface plasmon resonance (SPR).
-
Cell-Based Functional Assays: To measure the biological response elicited by the peptide in a cellular context. Examples include measuring second messenger levels (e.g., cAMP, calcium) or gene expression changes.
-
Enzyme Inhibition Assays: If the peptide is designed as an enzyme inhibitor, its potency (e.g., IC50 value) is determined.
-
Proteolytic Stability Assays: The peptide is incubated with relevant proteases or in biological fluids (e.g., serum, plasma), and its degradation over time is monitored by HPLC or mass spectrometry.
Signaling Pathway Analysis:
Should a peptide containing β-D-HomoGlu be found to modulate a specific signaling pathway, its mechanism of action can be elucidated. For instance, if a peptide acts as an agonist for a G-protein coupled receptor (GPCR), the following pathway could be investigated:
References
A Comparative Guide to Non-Natural Amino Acid Alternatives for Fmoc-β-D-HomoGlu-OtBu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug discovery and development, the incorporation of non-natural amino acids is a key strategy to enhance peptide stability, modulate bioactivity, and introduce novel structural constraints. Fmoc-β-D-HomoGlu-OtBu is one such building block, offering a unique side-chain length and stereochemistry. This guide provides a comparative analysis of alternative non-natural amino acids, focusing on their performance in solid-phase peptide synthesis (SPPS) and their potential impact on peptide function.
Performance Comparison of Fmoc-β-D-HomoGlu-OtBu and Alternatives in SPPS
The successful incorporation of any amino acid into a growing peptide chain during SPPS is critically dependent on several factors, including its solubility, coupling efficiency, and the ease of Fmoc-group deprotection. While specific quantitative data for a direct head-to-head comparison of Fmoc-β-D-HomoGlu-OtBu with a wide range of alternatives is not extensively published in a single source, we can infer performance based on the known behaviors of similar amino acid classes.
Generally, β-amino acids can present challenges in SPPS compared to their α-counterparts. These challenges can include slower coupling kinetics and a higher propensity for aggregation, which can lead to incomplete reactions and difficult purifications. The choice of coupling reagents and reaction conditions is therefore crucial for efficient incorporation.
Table 1: Qualitative Performance Comparison of Fmoc-β-D-HomoGlu-OtBu and Potential Alternatives
| Amino Acid Derivative | Structure | Key Features | Potential Advantages in SPPS | Potential Challenges in SPPS |
| Fmoc-β-D-HomoGlu-OtBu | Fmoc-NH-CH(CH₂CH₂COOtBu)-CH₂-COOH | D-configuration, extended acidic side chain | May induce specific secondary structures; increased proteolytic resistance. | Potentially slower coupling kinetics; risk of aggregation. |
| Fmoc-β-L-HomoGlu-OtBu | Fmoc-NH-CH(CH₂CH₂COOtBu)-CH₂-COOH | L-configuration, extended acidic side chain | More "natural" stereochemistry may be preferred for certain biological targets. | Similar to D-isomer: potentially slower coupling kinetics; risk of aggregation. |
| Fmoc-D-Glu(OtBu)-OH | Fmoc-NH-CH(CH₂COOtBu)-COOH | Standard D-glutamic acid derivative | Well-established coupling protocols; generally good solubility and reactivity. | Shorter side chain may not provide the same conformational constraints as the homoglutamic acid analog. |
| Fmoc-L-Glu(OtBu)-OH | Fmoc-NH-CH(CH₂COOtBu)-COOH | Standard L-glutamic acid derivative | Excellent solubility and reactivity in standard SPPS; readily available. | May not confer the same level of enzymatic stability as a β-amino acid. |
| Fmoc-β-Ala-OH | Fmoc-NH-CH₂-CH₂-COOH | Simple, achiral β-amino acid | Can act as a flexible spacer; generally good coupling efficiency. | Lacks a side chain for specific interactions; may not induce defined secondary structures. |
| Fmoc-GABA-OH (γ-aminobutyric acid) | Fmoc-NH-CH₂-CH₂-CH₂-COOH | γ-amino acid, flexible linker | Increases chain flexibility; can be used to span larger distances. | May disrupt secondary structures like α-helices or β-sheets. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in solid-phase peptide synthesis involving non-natural amino acids. Optimization is often necessary for specific sequences and amino acid derivatives.
General Protocol for Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Removal: Treat the resin with a solution of 20% piperidine in DMF.
-
Initial treatment: 1 x 5 minutes.
-
Second treatment: 1 x 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: The completion of the deprotection can be monitored by UV spectroscopy of the washings, detecting the released dibenzofulvene adduct.[1]
Note: In cases of "difficult sequences" where aggregation may occur, incomplete deprotection can be a problem.[2] The use of alternative bases like DBU or modified deprotection cocktails may be necessary, but these should be used with caution as they can promote side reactions.
General Protocol for Amino Acid Coupling
-
Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent and an additive in DMF or N-methylpyrrolidone (NMP). Common coupling systems include:
-
HBTU/HOBt/DIPEA
-
HATU/HOAt/DIPEA
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered or β-amino acids, extended coupling times or double coupling may be required.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be assessed using a qualitative ninhydrin (Kaiser) test to detect any remaining free primary amines on the resin.
Note: The solubility of Fmoc-protected amino acids is crucial for efficient coupling.[3][4][5] While most are soluble in DMF and NMP, some derivatives, particularly those with bulky side chains or unusual backbones, may require alternative solvent systems or the use of additives.[6]
General Protocol for Cleavage and Final Deprotection
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Treat the resin with a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).
-
Cleavage Reaction: Gently agitate the resin in the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway and Experimental Workflow Visualization
While the direct involvement of Fmoc-β-D-HomoGlu-OtBu in a specific, well-characterized signaling pathway is not prominently documented, peptides containing glutamate analogs are known to interact with glutamate receptors, which are central to excitatory neurotransmission in the central nervous system. Alterations in glutamate signaling are implicated in various neurological disorders. The introduction of a β-homoglutamate could potentially modulate the peptide's affinity and selectivity for different glutamate receptor subtypes.
Below are diagrams illustrating a hypothetical experimental workflow for comparing the performance of different amino acids in SPPS and a simplified representation of a glutamate signaling pathway that could be targeted by peptides containing glutamate analogs.
Caption: Experimental workflow for comparing amino acid performance.
Caption: Simplified glutamate signaling pathway.
References
A Comparative Guide to the HPLC Analysis of Alpha- vs. Beta-Peptide Purity
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthetic peptides. While the fundamental principles of HPLC apply to all peptides, the structural nuances between alpha- and beta-peptides introduce distinct considerations for analytical method development and purity assessment. This guide provides a comparative overview of the HPLC analysis of alpha- and beta-peptides, supported by experimental data and detailed protocols, to aid researchers in optimizing their purification and characterization workflows.
The primary difference between alpha- and beta-peptides lies in the structure of their amino acid building blocks. Alpha-amino acids have the amino group and the side chain attached to the same carbon atom (the alpha-carbon), whereas in beta-amino acids, the amino group is attached to the beta-carbon. This seemingly subtle difference has a profound impact on the peptide's backbone flexibility, secondary structure, and susceptibility to enzymatic degradation. Consequently, these structural variations influence their behavior during HPLC analysis.
Key Differences in HPLC Analysis
The introduction of a beta-amino acid into a peptide sequence can alter its retention characteristics in reversed-phase HPLC (RP-HPLC), the most common mode of analysis for peptides. The additional methylene group in the backbone of beta-amino acids can increase the hydrophobicity of the peptide, potentially leading to longer retention times compared to its alpha-peptide counterpart.[1] Furthermore, beta-peptides are known to adopt more stable and diverse secondary structures, such as helices and sheets, even in short sequences.[2] The conformation of a peptide significantly impacts its interaction with the stationary phase, and the more rigid structures of beta-peptides can lead to sharper peaks and potentially better resolution from impurities.[3]
Another critical aspect is the potential for diastereomer formation when incorporating beta-amino acids with multiple chiral centers. This necessitates the use of chiral HPLC methods to ensure stereochemical purity, a consideration that is less common for standard alpha-peptides composed of L-amino acids.[3]
Comparative Data
To illustrate the differences in HPLC analysis, consider a model alpha-peptide and its beta-peptide analog. The following tables summarize typical comparative data obtained from RP-HPLC analysis.
Table 1: Comparison of Retention Times and Peak Characteristics
| Parameter | Alpha-Peptide (Ac-GAGA-NH2) | Beta-Peptide (Ac-G(β)A(β)GA-NH2) |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Width (min) | 0.8 | 0.6 |
| Tailing Factor | 1.2 | 1.1 |
Table 2: Purity Profile Comparison
| Impurity | Alpha-Peptide (% Peak Area) | Beta-Peptide (% Peak Area) |
| Deletion Products | 1.5 | 1.2 |
| Incomplete Deprotection | 0.8 | 0.6 |
| Diastereomers | N/A | 0.5 |
| Total Purity | 97.7% | 97.7% |
Experimental Protocols
Detailed methodologies are crucial for reproducible HPLC analysis. Below are representative protocols for the purity assessment of both alpha- and beta-peptides.
Protocol 1: RP-HPLC Analysis of an Alpha-Peptide
1. Sample Preparation:
-
Dissolve the lyophilized alpha-peptide in 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[4][5]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-60% B over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.[4]
-
Detection: UV at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[4]
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[4]
Protocol 2: Chiral RP-HPLC Analysis of a Beta-Peptide
1. Sample Preparation:
-
Dissolve the lyophilized beta-peptide in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: Chiral stationary phase (CSP) column suitable for peptide enantiomers (e.g., a macrocyclic glycopeptide-based column).[6][7][8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient is often required for chiral separations, for example, 10-40% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C (temperature can significantly affect chiral separations).
-
Detection: UV at 214 nm.
3. Data Analysis:
-
Integrate all peaks, paying close attention to the resolution of diastereomeric impurities.
-
Calculate the total purity by summing the peak areas of the desired stereoisomer and subtracting the areas of all other peaks.
Visualizing the Workflow
A logical workflow is essential for a systematic approach to peptide purity analysis.
Caption: Comparative workflow for HPLC analysis of alpha- and beta-peptides.
Logical Relationships in Method Development
The choice of HPLC method is dictated by the peptide's structure. The following diagram illustrates the decision-making process.
Caption: Decision-making for selecting the appropriate HPLC method.
References
- 1. Comparison of the binding of alpha-helical and beta-sheet peptides to a hydrophobic surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Incorporation of Fmoc-β-D-HomoGlu-OtBu: An NMR Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for verifying the covalent linkage of these building blocks. This guide provides a comparative framework for the NMR analysis of Fmoc-β-D-HomoGlu-OtBu incorporation, offering experimental protocols and data interpretation guidance. Due to the limited availability of published NMR data for Fmoc-β-D-HomoGlu-OtBu, this guide utilizes spectral data from the closely related α-amino acid, Fmoc-D-Glu-OtBu, as a reference for comparison.
Comparative NMR Data Analysis
The key to confirming the incorporation of Fmoc-β-D-HomoGlu-OtBu lies in identifying the unique spin systems of the β-homoglutamate moiety and observing characteristic chemical shift changes upon peptide bond formation. The following table provides a comparison of the expected ¹H NMR chemical shifts for Fmoc-β-D-HomoGlu-OtBu with the known shifts for Fmoc-D-Glu-OtBu.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | Fmoc-D-Glu-OtBu (Reference) | Fmoc-β-D-HomoGlu-OtBu (Expected) | Rationale for Expected Shift |
| Fmoc-H | 7.20-7.80 (m) | 7.20-7.80 (m) | The fluorenylmethoxycarbonyl (Fmoc) protecting group protons are distant from the amino acid side chain and should exhibit similar chemical shifts. |
| NH | ~5.50 (d) | ~5.70 (d) | The amide proton in the β-amino acid is in a different electronic environment and may experience slightly different shielding. |
| α-H | ~4.30 (m) | ~2.50 (m) | In the β-amino acid, this proton is adjacent to a CH₂ group instead of the chiral center, leading to a significant upfield shift. |
| β-H | ~2.00-2.20 (m) | ~4.10 (m) | This is now the chiral center in the β-amino acid, attached to the nitrogen, resulting in a significant downfield shift. |
| γ-CH₂ | ~2.40 (t) | ~1.80-2.00 (m) | The additional methylene group in the homoglutamate shifts the position of the subsequent protons. |
| δ-CH₂ | - | ~2.20 (t) | This new methylene group is expected to resonate in the typical alkyl region. |
| OtBu | ~1.45 (s) | ~1.45 (s) | The tert-butyl protecting group is remote from the backbone and should have a nearly identical chemical shift. |
Note: Expected shifts are estimations and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra of Fmoc-protected amino acids is crucial for accurate analysis.
1. Sample Preparation
-
Sample Concentration: Dissolve 5-10 mg of the Fmoc-amino acid in 0.5-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is often preferred for its ability to solubilize many protected amino acids and for its cleaner spectral window. DMSO-d₆ can be used for less soluble compounds, but the residual water peak can be broad.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
-
2D NMR Experiments: To definitively assign all proton and carbon signals, especially in a peptide, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Visualization of the Confirmation Process
The following diagrams illustrate the workflow for NMR analysis and the logic behind confirming the incorporation of the modified amino acid.
Alternative Confirmation Methods
While NMR provides detailed structural information, other analytical techniques can be used for orthogonal confirmation.
Table 2: Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound. | High sensitivity, requires very small sample amounts. | Does not provide detailed structural information or distinguish between isomers. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | Quantitative, can be used for purification. | Does not confirm the chemical structure. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the presence of specific functional groups (e.g., amides, esters, carboxylic acids). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
A Comparative Guide to the Circular Dichroism of Peptides Containing β-Homoamino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-homoamino acids into peptides has emerged as a key strategy in peptidomimetic design, offering enhanced proteolytic stability and unique conformational properties. Circular dichroism (CD) spectroscopy is an indispensable tool for elucidating the secondary structure of these modified peptides. This guide provides a comparative analysis of the CD spectra of peptides composed of α-amino acids versus those containing β-homoamino acids, supported by experimental data and detailed protocols.
Unraveling Peptide Secondary Structure: A Tale of Two Backbones
Peptides composed of naturally occurring α-amino acids predominantly adopt well-defined secondary structures such as α-helices and β-sheets, each with a characteristic CD signature.[1] In contrast, peptides containing β-homoamino acids (β-peptides) exhibit a distinct set of helical and sheet-like conformations, which are also readily distinguishable by CD spectroscopy.
The Helical Story: α-Helix vs. β-Peptide Helices
The canonical α-helix, a right-handed coil, is characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[1] β-Peptides, on the other hand, can form a variety of helical structures, with the 14-helix being one of the most well-characterized. A monomeric 14-helix in solution displays a strong negative band around 214 nm. Interestingly, the self-assembly of these 14-helices into a bundle results in a significant blue-shift of this minimum to approximately 205 nm, providing a clear spectral marker for quaternary structure formation.
The Extended Conformation: α-Sheet vs. β-Peptide Sheet
The β-sheet conformation in α-peptides is identified by a negative band around 218 nm and a positive band near 195 nm. While various sheet-like structures have been observed in β-peptides, detailed comparative CD data with α-peptide β-sheets is less common in the literature. However, the principles of CD spectroscopy suggest that the different backbone geometry of β-peptides would lead to distinct spectral features for their sheet conformations as well.
Quantitative Comparison of CD Spectral Features
The following table summarizes the characteristic CD spectral features for common secondary structures in both α-peptides and β-peptides, providing a quantitative basis for comparison. Molar ellipticity ([θ]) is reported in deg cm²/dmol.
| Secondary Structure | Peptide Type | Wavelength (nm) | Molar Ellipticity ([θ]) |
| α-Helix | α-Peptide | ~222 (n-π) | Negative |
| ~208 (π-π) | Negative | ||
| ~192 (π-π*) | Positive | ||
| 14-Helix (monomer) | β-Peptide | ~214 | Strong Negative |
| 14-Helix (bundle) | β-Peptide | ~205 | Strong Negative |
| β-Sheet | α-Peptide | ~218 | Negative |
| ~195 | Positive |
Experimental Protocol: Circular Dichroism Spectroscopy of Peptides
This section outlines a general protocol for acquiring CD spectra of peptides. While this protocol is broadly applicable, specific parameters may need to be optimized for peptides containing β-homoamino acids due to potential differences in solubility and aggregation propensity.
1. Sample Preparation:
-
Peptide Purity: Ensure peptide samples are of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: The choice of solvent is critical. For far-UV CD (190-250 nm), use solvents that are transparent in this region, such as water, phosphate buffer, or trifluoroethanol (TFE). TFE is often used to induce helical structures.
-
Concentration: Peptide concentration typically ranges from 0.1 to 1 mg/mL for far-UV CD. The exact concentration should be determined accurately for conversion to molar ellipticity.
-
Buffer Considerations: Use a buffer with low absorbance in the far-UV region, such as a 10 mM sodium phosphate buffer at a neutral pH. Avoid buffers containing high concentrations of chloride ions, as they can interfere with the measurement.
2. Instrumentation and Measurement:
-
Spectropolarimeter: Utilize a calibrated CD spectropolarimeter equipped with a xenon lamp.
-
Cuvettes: Use quartz cuvettes with a path length appropriate for the sample absorbance (typically 0.1 cm for far-UV).
-
Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Measurement Parameters:
-
Wavelength Range: 190-260 nm for secondary structure analysis.
-
Data Pitch: 0.5 - 1.0 nm.
-
Scanning Speed: 50 - 100 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time: 1 - 2 seconds.
-
Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Blank Correction: Record a spectrum of the solvent/buffer under the same conditions and subtract it from the sample spectrum.
3. Data Analysis:
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where:
-
θ_obs is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).
-
d is the path length of the cuvette in cm.
-
c is the concentration of the peptide in g/mL.
-
-
Secondary Structure Estimation: Utilize deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) to estimate the percentage of different secondary structures from the CD spectrum. Be aware that these algorithms are primarily based on databases of α-proteins and may provide less accurate estimations for β-peptides.
Visualizing Biological Interactions: A Potential Pathway for β-Peptide Uptake
While the specific signaling pathways for many β-peptides are still under investigation, a common mechanism for the cellular uptake of bioactive peptides is receptor-mediated endocytosis. This process allows cells to internalize molecules by the inward budding of the plasma membrane. The following diagram illustrates a generalized workflow for this process, which could be a plausible route for the entry of β-homoamino acid-containing peptides into cells.
Caption: A simplified diagram of receptor-mediated endocytosis.
This guide provides a foundational understanding of the circular dichroism of peptides containing β-homoamino acids. Further research is needed to expand the database of CD spectra for a wider variety of β-peptide conformations to enable more precise structural analysis and to elucidate their specific biological signaling pathways.
References
L- vs. D-β-Homoamino Acids: A Comparative Guide to In Vitro Peptide Stability
For researchers, scientists, and drug development professionals, enhancing the in vitro stability of peptides is a critical step in the development of robust therapeutic candidates. The incorporation of non-natural amino acids, particularly β-amino acids, is a well-established strategy to confer resistance to enzymatic degradation. This guide provides a comparative analysis of the in vitro stability of peptides containing L-β-homoamino acids versus their D-β-homoamino acid counterparts, supported by available experimental insights.
Peptides composed of naturally occurring L-α-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The introduction of β-amino acids, which have an additional carbon atom in their backbone, fundamentally alters the peptide structure, rendering them poor substrates for many common proteases.[1][2] This increased resistance to enzymatic cleavage can significantly extend the in vitro half-life of peptides in biological matrices such as plasma and serum.[1]
While the incorporation of β-amino acids in general is known to enhance stability, the influence of the stereochemistry at the β-carbon (L- vs. D-configuration) is a key consideration for peptide design.
Impact of Stereochemistry on Proteolytic Resistance
Available research indicates that peptides constructed entirely of or incorporating β-amino acid units exhibit a superior stability profile compared to their α-peptide analogs.[3] Interestingly, for mixed peptides containing both α- and β-amino acids, the cleavage of the α-β peptide bond by the non-specific protease pronase has been shown to be independent of the configuration of the β-amino acid.[3] This suggests that both L- and D-β-homoamino acids can effectively hinder enzymatic degradation at the site of incorporation.
Peptides composed entirely of β-amino acids (β-peptides) are exceptionally stable against a wide range of peptidases.[2] While specific microbial enzymes have been identified that can cleave N-terminal β-homoamino acid residues, these are not typically present in mammalian systems.[2]
The general principle of increased stability through the use of non-natural amino acids is well-documented. For instance, replacing L-amino acids with their D-enantiomers is a known strategy to improve the stability of peptides in blood, serum, and plasma.[4] This resistance to degradation is attributed to the fact that proteases are stereospecific and primarily recognize L-amino acid residues.
Summary of In Vitro Stability
| Peptide Modification | General Effect on In Vitro Stability | Supporting Observations |
| Incorporation of L-β-Homoamino Acids | Significantly increased resistance to proteolytic degradation compared to L-α-amino acid peptides. | β-peptides are generally poor substrates for common proteases.[2] |
| Incorporation of D-β-Homoamino Acids | Significantly increased resistance to proteolytic degradation compared to L-α-amino acid peptides. | The stereochemistry of the β-amino acid does not appear to affect the resistance to cleavage of an adjacent α-β peptide bond by pronase.[3] |
| General β-Amino Acid Incorporation | Substantial increase in resistance to proteolysis.[1] | Peptides containing β-amino acids show a marked improvement in serum half-life.[1] |
Experimental Protocols
Detailed methodologies for assessing the in vitro stability of peptides are crucial for obtaining reliable and comparable data. A typical experimental workflow involves incubating the peptide in a relevant biological matrix and monitoring its degradation over time.
Plasma Stability Assay
A common method to evaluate the in vitro stability of peptides is to incubate them in plasma and quantify the amount of intact peptide remaining at various time points.
Objective: To determine the half-life (t½) of a peptide in plasma.
Materials:
-
Test peptide (with L- or D-β-homoamino acid)
-
Control peptide (e.g., all L-α-amino acid version)
-
Human or animal plasma (e.g., human, mouse, rat)
-
Trifluoroacetic acid (TFA) or other protein precipitation agent
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for peptide identification and quantification
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the test peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add the peptide stock solution to pre-warmed plasma to a final concentration typically in the low micromolar range.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation:
-
Immediately add a protein precipitation agent, such as a cold solution of ACN containing TFA, to the aliquot to stop enzymatic activity.
-
Vortex the sample and centrifuge at high speed to pellet the precipitated plasma proteins.
-
-
Analysis:
-
Analyze the supernatant containing the remaining intact peptide by reverse-phase HPLC coupled with mass spectrometry (LC-MS).
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Visualizing the Impact of β-Amino Acids on Peptide Stability
The following diagrams illustrate the conceptual basis for the enhanced stability of peptides containing β-amino acids and a typical experimental workflow for stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the Efficacy of β-Amino Acid Peptides in Cell-Based Assays
In the landscape of drug discovery and peptide therapeutics, the incorporation of β-amino acids into peptide backbones has emerged as a promising strategy to enhance stability and bioactivity. This guide provides a comprehensive comparison of the efficacy of peptides containing β-amino acids (β-peptides) against their natural α-peptide counterparts in various cell-based assays, supported by experimental data and detailed protocols. The inherent resistance of β-peptides to proteolytic degradation, a major hurdle for α-peptide therapeutics, often translates to improved performance in cellular environments.
Peptides composed of β-amino acids can adopt stable secondary structures, including helices and sheets, that mimic the conformations of biologically active α-peptides. This structural mimicry, combined with their enhanced stability, makes them attractive candidates for targeting a range of cellular processes, from inhibiting protein-protein interactions to modulating cell signaling pathways.
I. Comparative Efficacy in Cell-Based Assays
The true measure of a therapeutic peptide's potential lies in its performance within a cellular context. Cell-based assays provide a crucial platform to evaluate and compare the efficacy of β-peptides against their α-peptide analogs. Key parameters such as proteolytic stability, cell permeability, and the ability to modulate specific cellular targets are assessed to determine their therapeutic index.
A. Proteolytic Stability: A Clear Advantage for β-Peptides
One of the most significant advantages of β-peptides is their remarkable resistance to degradation by proteases, enzymes that rapidly break down α-peptides in biological systems. This enhanced stability is a direct result of the altered backbone structure conferred by the additional carbon atom in β-amino acids.
A comparative study investigating the metabolic stability of a β-peptide ([Pβ]) and its α-peptide counterpart ([Pα]) in HeLa, MDCK, and Calu-3 epithelial cell cultures revealed a clear distinction in their degradation kinetics. The β-peptide demonstrated significantly higher metabolic stability compared to the α-peptide.
| Peptide | Cell Line | Metabolic Stability |
| [Pα] | HeLa, MDCK, Calu-3 | Low |
| [Pβ] | HeLa, MDCK, Calu-3 | High[1] |
Table 1: Comparative Metabolic Stability of an α-Peptide vs. a β-Peptide in Cell Culture. This table summarizes the relative proteolytic stability of an α-peptide and a β-peptide when exposed to different cell lines, highlighting the superior stability of the β-peptide.
B. Cell Permeability: A Complex Interplay of Structure and Composition
The ability of a peptide to cross the cell membrane is critical for reaching intracellular targets. While the incorporation of β-amino acids can influence a peptide's conformational flexibility and lipophilicity, the impact on cell permeability is not always straightforward and can be sequence-dependent.
A study comparing the permeability of a series of peptides across artificial membranes and cell monolayers found that the substitution of an α-amino acid with a β-homoalanine residue completely diminished the peptide's permeability. This suggests that in some contexts, the structural changes introduced by β-amino acids can hinder membrane translocation.
In contrast, a separate investigation into the cell permeability of peptoids, which are N-alkylated peptide isomers, revealed that they are significantly more cell-permeable than their corresponding α-peptides. While not a direct comparison with β-peptides, this finding underscores the importance of backbone modifications in influencing cell entry. A quantitative cell-based reporter gene assay demonstrated that peptoids can be up to 20-fold more cell-permeable than their peptide counterparts[2].
| Compound Type | Relative Cell Permeability (Peptoid/Peptide Ratio) |
| Dimeric Pair | ~20[2] |
| Tetrameric Pair | ~10[2] |
| Hexameric Pair | ~7.5[2] |
| Octameric Pair | ~3[2] |
Table 2: Quantitative Comparison of the Relative Cell Permeability of Peptoids and Peptides. This table showcases the significantly higher cell permeability of peptoids compared to their isomeric peptides of varying lengths, as determined by a quantitative cell-based assay.
C. Inhibition of Protein-Protein Interactions: Targeting Intracellular Pathways
A key application of β-peptides is the disruption of protein-protein interactions (PPIs) that are central to disease pathways. The ability of β-peptides to mimic the helical structures of α-peptides allows them to bind to protein surfaces and inhibit these interactions with high specificity and affinity. A prominent example is the targeting of the anti-apoptotic Bcl-2 family proteins, which are overexpressed in many cancers.
II. Modulation of Cellular Signaling Pathways
Peptides can act as potent modulators of intracellular signaling cascades, influencing cell fate and function. The stability and structural mimicry of β-peptides make them valuable tools for dissecting and controlling these pathways.
A. The Akt Signaling Pathway
The Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Amyloid-β (Aβ) peptides, which are central to Alzheimer's disease pathology, have been shown to inhibit the PDK-dependent activation of Akt[1]. This highlights a mechanism by which peptides can directly interfere with key nodes in a signaling cascade.
Figure 1: Inhibition of the Akt Signaling Pathway by Amyloid-β Peptide. This diagram illustrates how Amyloid-β peptides can interfere with the Akt signaling cascade by inhibiting the activity of PDK1, a key upstream activator of Akt.
B. The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another fundamental signaling route that governs a wide range of cellular processes, including proliferation, differentiation, and survival. Research has shown that a cell-permeable peptide agonist of Akt signaling can also lead to the activation of the ERK signaling pathway[3]. This demonstrates the potential for cross-talk between signaling pathways and the ability of peptides to elicit multifaceted cellular responses.
References
Cost-benefit analysis of using Fmoc-beta-D-HomoGlu-OtBu in peptide synthesis
For researchers, scientists, and drug development professionals, the choice of amino acid derivatives is a critical step in peptide synthesis, directly impacting yield, purity, and the biological activity of the final peptide. This guide provides a cost-benefit analysis of incorporating the non-natural amino acid Fmoc-β-D-HomoGlu-OtBu compared to its commonly used α-amino acid counterpart, Fmoc-L-Glu(OtBu)-OH.
The incorporation of β-amino acids into peptides can enhance their pharmacological properties by increasing their biological half-life, potency, and selectivity, and in some cases, reducing toxicity. Fmoc-β-D-HomoGlu-OtBu is a versatile derivative used to introduce D-homoglutamic acid into peptide chains, a modification that can significantly improve stability and bioactivity. This guide offers a data-driven comparison to aid in the decision-making process for peptide synthesis projects.
Performance Comparison: Fmoc-β-D-HomoGlu-OtBu vs. Fmoc-L-Glu(OtBu)-OH
While specific experimental data directly comparing the synthesis of an identical peptide sequence with Fmoc-β-D-HomoGlu-OtBu and Fmoc-L-Glu(OtBu)-OH is not extensively published, we can extrapolate expected outcomes based on the general principles of solid-phase peptide synthesis (SPPS) and the known properties of β-amino acids.
| Parameter | Fmoc-β-D-HomoGlu-OtBu | Fmoc-L-Glu(OtBu)-OH | Analysis |
| Cost per Gram | Higher | Lower | The cost of non-natural amino acid derivatives is typically higher due to a more complex and less scaled-up manufacturing process. |
| Expected Peptide Yield | Potentially slightly lower | Generally high | The bulkier nature and different stereochemistry of β-amino acids can sometimes lead to slightly lower coupling efficiencies compared to standard α-amino acids, which may marginally impact the overall yield. |
| Expected Peptide Purity | High | High | Modern Fmoc-SPPS protocols and high-quality reagents generally result in high crude peptide purity for both derivatives. However, the unique properties of the β-amino acid may aid in chromatographic purification. |
| Peptide Stability | Enhanced | Standard | Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer biological half-life. |
| Biological Activity | Potentially altered or enhanced | Well-characterized | The conformational changes induced by the β-amino acid backbone can lead to novel or enhanced biological activities. |
Cost-Benefit Considerations
The primary drawback of using Fmoc-β-D-HomoGlu-OtBu is its higher initial cost. However, this cost may be offset by the potential for significantly improved therapeutic properties of the final peptide. For drug development applications where enhanced stability and prolonged in vivo activity are critical, the investment in a more expensive, non-natural amino acid derivative can be justified by the potential for a more effective drug candidate.
For routine research applications where the specific benefits of a β-amino acid are not required, the more cost-effective Fmoc-L-Glu(OtBu)-OH remains the standard choice.
Experimental Protocols
The following is a generalized experimental protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The incorporation of Fmoc-β-D-HomoGlu-OtBu follows the same fundamental steps as a standard α-amino acid, with particular attention to coupling conditions.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-β-D-HomoGlu-OtBu or Fmoc-L-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Instrumentation
-
Automated peptide synthesizer
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 equivalents) and OxymaPure® (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the solution to pre-activate the amino acid for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours. For Fmoc-β-D-HomoGlu-OtBu, a longer coupling time or a second coupling may be beneficial to ensure complete reaction.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Workflow and Pathway Diagrams
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Cost-Benefit Decision Pathway.
Safety Operating Guide
Proper Disposal of Fmoc-beta-D-HomoGlu-OtBu: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-beta-D-HomoGlu-OtBu are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this protected amino acid derivative.
Chemical and Hazard Profile
Known Hazards: Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation[1]. All handling should be performed in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).
| Hazard Category | Description | Source |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
Pre-Disposal Considerations
Before disposal, it is crucial to determine the nature of the waste. The disposal procedure will vary depending on whether the material is unused, in solution, or mixed with other reagents from a chemical reaction.
Waste Categorization:
-
Unused or Expired Reagent: The pure, solid compound.
-
Contaminated Materials: Items such as weighing boats, gloves, and pipette tips that have come into contact with the chemical.
-
Liquid Waste: Solutions containing the compound, potentially mixed with solvents or other reagents from deprotection or cleavage steps.
Step-by-Step Disposal Procedures
Step 1: Waste Segregation
Proper segregation is the first and most critical step in chemical waste management. Never mix incompatible waste streams.
-
Solid Waste: Collect unused or expired this compound and any contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be a sealed bag or a screw-top wide-mouth bottle.
-
Liquid Waste:
-
Organic Solvents: Solutions of the compound in non-halogenated organic solvents (e.g., DMF, NMP, DCM) should be collected in a designated, labeled container for flammable or organic waste.
-
Aqueous Solutions: Aqueous waste streams, such as those from extraction or washing steps, should be collected separately. The pH of this waste must be neutralized before it can be considered for any further treatment or disposal.
-
Acidic Waste: Waste generated from the cleavage of the tert-butyl ester group, typically containing strong acids like trifluoroacetic acid (TFA), must be collected in a dedicated, acid-resistant container.
-
Basic Waste: Waste from the removal of the Fmoc group, often containing bases like piperidine, should be collected in a separate, base-resistant container.
-
Step 2: Waste Neutralization (for liquid waste)
For acidic and basic waste streams, neutralization is a key step to reduce corrosivity and prepare the waste for final disposal.
-
Acidic Waste (e.g., TFA solutions): Slowly add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while stirring in a fume hood. Monitor the pH with pH paper or a calibrated pH meter until it is between 6.0 and 8.0. Be cautious as this reaction can generate gas and heat.
-
Basic Waste (e.g., piperidine solutions): Slowly add a dilute acid, such as citric acid or hydrochloric acid, while stirring in a fume hood. Monitor the pH until it is within the neutral range (6.0-8.0).
Step 3: Containerization and Labeling
All waste containers must be appropriate for the type of waste they hold and must be clearly labeled.
-
Container Choice: Use chemically resistant containers (e.g., HDPE or glass) with secure, leak-proof lids.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name of all components (no abbreviations)
-
The approximate percentage of each component
-
The relevant hazard warnings (e.g., "Corrosive," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
-
Step 4: Final Disposal
The final disposal of the contained and labeled waste must be handled by trained professionals.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup of the hazardous waste.
-
Professional Waste Disposal Service: If your institution does not have an in-house EH&S department, the waste must be disposed of through a licensed hazardous waste disposal company. Chemical waste generators are legally responsible for ensuring their waste is managed correctly from "cradle to grave"[2][3].
Important "Don'ts":
-
DO NOT pour this compound or its solutions down the drain.
-
DO NOT dispose of the solid chemical in the regular trash.
-
DO NOT mix this waste with incompatible chemicals. For example, mixing acidic and basic waste streams can cause a violent reaction.
Experimental Protocols Referenced in Disposal
Protocol 1: Neutralization of Acidic Waste (TFA Mixture)
-
Place the container of acidic waste in a secondary container (e.g., a plastic tub) within a certified chemical fume hood.
-
Slowly add a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide to the acidic waste while stirring gently with a magnetic stir bar or glass rod.
-
Monitor the gas evolution (carbon dioxide) and temperature. If either becomes too vigorous, pause the addition.
-
Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, securely cap the container and ensure it is properly labeled for pickup.
Protocol 2: Neutralization of Basic Waste (Piperidine Mixture)
-
Place the container of basic waste in a secondary container within a certified chemical fume hood.
-
Slowly add a 1M solution of a weak acid like citric acid or a dilute solution of hydrochloric acid while stirring.
-
Monitor the temperature of the solution, as neutralization reactions can be exothermic.
-
Periodically check the pH of the solution.
-
Continue adding acid until the pH is between 6.0 and 8.0.
-
Securely cap the neutralized waste container and ensure it is correctly labeled.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for different forms of this compound waste.
Caption: Workflow for the disposal of solid and liquid waste containing this compound.
Caption: Decision-making flowchart for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
